molecular formula C24H32FN3O2 B1344363 N-Desmethyl Pimavanserin CAS No. 639863-77-7

N-Desmethyl Pimavanserin

Cat. No.: B1344363
CAS No.: 639863-77-7
M. Wt: 413.5 g/mol
InChI Key: CJAUQHPXNICIJI-UHFFFAOYSA-N
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Description

N-Desmethyl Pimavanserin is a useful research compound. Its molecular formula is C24H32FN3O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUQHPXNICIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127221
Record name N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639863-77-7
Record name N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639863-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC-279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AC-279
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Pimavanserin's Active Metabolite, AC-279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AC-279

AC-279, also known as N-desmethyl Pimavanserin, is the major active metabolite of Pimavanserin. Pimavanserin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to yield AC-279. This metabolite contributes significantly to the overall pharmacological effect of the drug. Like its parent compound, AC-279 is a potent inverse agonist and antagonist at the serotonin 5-HT2A receptor, with a lesser affinity for the 5-HT2C receptor. This mechanism of action is believed to be responsible for the antipsychotic effects of Pimavanserin without the motor side effects typically associated with dopamine D2 receptor antagonists.

Proposed Synthetic Strategies for AC-279

Two primary synthetic strategies are proposed for the laboratory-scale synthesis of AC-279:

  • Strategy 1: Convergent Synthesis using a Protected Piperidine Intermediate. This approach involves the synthesis of key fragments followed by their assembly and a final deprotection step. This is often the preferred method for avoiding side reactions and simplifying purification.

  • Strategy 2: N-Demethylation of Pimavanserin. This strategy utilizes the readily available Pimavanserin as a starting material and removes the N-methyl group from the piperidine ring.

Strategy 1: Convergent Synthesis

This strategy involves three main stages:

  • Synthesis of the protected secondary amine intermediate: tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate.

  • Synthesis of the isocyanate intermediate: 1-isobutoxy-4-(isocyanatomethyl)benzene.

  • Coupling of the two intermediates to form the protected AC-279, followed by deprotection.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3)

  • Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (1): A common starting material, commercially available or synthesized from N-Boc-4-piperidone.

  • Reductive Amination:

    • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1) (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine (3).

Stage 2: Synthesis of 1-isobutoxy-4-(isocyanatomethyl)benzene (6)

  • Synthesis of 4-isobutoxybenzylamine (5): This can be prepared from 4-hydroxybenzonitrile via etherification with isobutyl bromide followed by reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation).

  • Formation of the Isocyanate:

    • To a solution of 4-isobutoxybenzylamine (5) (1.0 eq) in an anhydrous aprotic solvent like DCM, add a phosgene equivalent such as triphosgene (0.4 eq) or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).

    • The resulting isocyanate solution is typically used directly in the next step without purification.

Stage 3: Coupling and Deprotection to Yield AC-279 (8)

  • Urea Formation:

    • To the freshly prepared solution of 1-isobutoxy-4-(isocyanatomethyl)benzene (6) (1.0 eq), add a solution of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3) (1.0 eq) in DCM.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the Boc-protected AC-279 (7).

    • Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected AC-279 (7) in a suitable solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield AC-279 (8). Further purification can be achieved by crystallization or chromatography.

Quantitative Data (Hypothetical)
StepReactantProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity (%)
1tert-butyl 4-aminopiperidine-1-carboxylate (1)tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3)308.411085>95
24-isobutoxybenzylamine (5)1-isobutoxy-4-(isocyanatomethyl)benzene (6)191.241090 (crude)-
3Intermediates 3 and 6Boc-protected AC-279 (7)513.668.580>95
4Boc-protected AC-279 (7)AC-279 (8)413.536.895>98

Synthetic Workflow Diagram

G cluster_0 Stage 1: Synthesis of Amine Intermediate cluster_1 Stage 2: Synthesis of Isocyanate Intermediate cluster_2 Stage 3: Coupling and Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate (1) C Reductive Amination (NaBH(OAc)3, DCM) A->C B 4-fluorobenzaldehyde (2) B->C D tert-butyl 4-((4-fluorobenzyl)amino) piperidine-1-carboxylate (3) C->D H Urea Formation (DCM) D->H E 4-isobutoxybenzylamine (5) F Isocyanate Formation (Triphosgene, Et3N, DCM) E->F G 1-isobutoxy-4-(isocyanatomethyl)benzene (6) F->G G->H I Boc-protected AC-279 (7) H->I J Boc Deprotection (TFA or HCl) I->J K AC-279 (8) J->K G A Pimavanserin B 1. ACE-Cl, DCE, Reflux 2. Methanol, Reflux A->B C AC-279 B->C G cluster_0 5-HT2A Receptor Signaling cluster_1 Extracellular cluster_2 Intracellular Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Activates Pimavanserin Pimavanserin / AC-279 (Inverse Agonist) Pimavanserin->Receptor Binds and reduces basal activity Gq Gq/11 Receptor->Gq Couples to Gi Gi/o Receptor->Gi Couples to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 to cAMP ↓ cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca_PKC ↑ [Ca2+], ↑ PKC IP3_DAG->Ca_PKC Leads to ATP ATP

N-Desmethyl Pimavanserin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

N-Desmethyl Pimavanserin, with the Chemical Abstracts Service (CAS) number 639863-77-7, is the primary active metabolite of Pimavanserin.[1] Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] As the active metabolite, this compound plays a significant role in the overall pharmacological profile of its parent compound. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 639863-77-7[1]
Molecular Formula C₂₄H₃₂FN₃O₂[1]
Molecular Weight 413.53 g/mol [1]
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-{[4-(2-methylpropoxy)phenyl]methyl}-1-(piperidin-4-yl)urea
Appearance Solid (predicted)
Solubility DMSO: 125 mg/mL (ultrasonic)
Storage Temperature Powder: -20°C (3 years); 4°C (2 years)

Synthesis and Metabolism

This compound is primarily formed in vivo through the N-demethylation of Pimavanserin. This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme CYP3A4.

Metabolic Pathway of Pimavanserin to this compound

The metabolic pathway involves the enzymatic removal of a methyl group from the piperidine nitrogen of Pimavanserin.

Pimavanserin Metabolism Metabolic Conversion of Pimavanserin Pimavanserin Pimavanserin (C₂₅H₃₄FN₃O₂) NDesmethyl This compound (C₂₄H₃₂FN₃O₂) Pimavanserin->NDesmethyl N-demethylation CYP3A4 CYP3A4 Enzyme (Major Pathway) CYP3A4->Pimavanserin

Caption: Metabolic pathway of Pimavanserin to this compound.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples, a critical procedure in pharmacokinetic studies.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • Internal Standard: Precursor ion > Product ion.

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

LC-MS_MS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify Calibrate Calibration Curve Quantify->Calibrate 5HT2A_Signaling_Pathway Simplified 5-HT2A Receptor Signaling and Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor 5-HT2A Receptor Gq Gq/11 Pathway (e.g., PLC, IP₃, DAG) Receptor->Gq Stimulates Gi Gi/o Pathway (e.g., ↓cAMP) Receptor->Gi Stimulates Serotonin Serotonin (Agonist) Serotonin->Receptor Activates NDesmethyl This compound (Inverse Agonist) NDesmethyl->Receptor Inhibits (Inverse Agonism) Basal Basal Receptor Activity NDesmethyl->Basal Reduces Therapeutic Therapeutic Effects (Antipsychotic) Gq->Therapeutic Gi->Therapeutic Basal->Receptor

References

In Vitro Metabolism of Pimavanserin to N-Desmethyl Pimavanserin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin, an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, undergoes significant metabolism in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, N-Desmethyl Pimavanserin (AC-279). This technical guide provides a comprehensive overview of the in vitro metabolism of Pimavanserin, focusing on the enzymatic pathways, experimental protocols for characterization, and the pharmacokinetic profile of the parent drug and its key metabolite. While extensive qualitative data is available, specific in vitro enzyme kinetic parameters (Km and Vmax) for the formation of this compound are not publicly available in the reviewed literature.

Metabolic Pathway and Key Enzymes

The biotransformation of Pimavanserin to this compound is a crucial step in its pharmacology. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Findings:

  • Primary Metabolic Reaction: The core metabolic transformation is the N-demethylation of the piperidine nitrogen of Pimavanserin.

  • Major Enzymes Involved: In vitro studies have identified that Pimavanserin is predominantly metabolized by CYP3A4 and CYP3A5 isoforms.[1][2][3][4]

  • Minor Contributing Enzymes: To a lesser extent, other enzymes such as CYP2J2 and CYP2D6 are also involved in the overall metabolism of Pimavanserin.[1][4]

  • Active Metabolite: The resulting metabolite, this compound (AC-279), is pharmacologically active and possesses a significantly longer half-life than the parent compound.[1][2]

Below is a diagram illustrating the primary metabolic pathway of Pimavanserin.

Pimavanserin_Metabolism Pimavanserin Pimavanserin NDesmethyl_Pimavanserin This compound (AC-279) Pimavanserin->NDesmethyl_Pimavanserin N-demethylation Enzymes CYP3A4 / CYP3A5 (Major) CYP2J2, CYP2D6 (Minor) Enzymes->Pimavanserin

Figure 1: Metabolic conversion of Pimavanserin.

Pharmacokinetic Parameters

The pharmacokinetic profiles of both Pimavanserin and this compound are essential for understanding the drug's overall therapeutic effect and duration of action.

ParameterPimavanserinThis compound (AC-279)Reference(s)
Plasma Half-life (t½) ~57 hours~200 hours[1][2]
Time to Peak Plasma Concentration (Tmax) ~6 hours~6 hours[1]

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a generalized experimental protocol for characterizing the in vitro metabolism of Pimavanserin to this compound using human liver microsomes. This protocol is based on standard industry practices for such assays.

Objective

To determine the metabolic profile of Pimavanserin in human liver microsomes and to identify the major metabolites formed, with a focus on the N-demethylation pathway.

Materials and Reagents
  • Pimavanserin

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination and protein precipitation)

  • Internal Standard (IS) for analytical quantification

  • Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP2J2, CYP2D6) for reaction phenotyping

Incubation Procedure

The workflow for a typical in vitro metabolism experiment is depicted below.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer D Pre-incubate Microsome Mixture at 37°C A->D B Prepare Pimavanserin Stock Solution E Add Pimavanserin to Initiate Reaction B->E C Prepare NADPH Regenerating System F Add NADPH to Start Metabolism C->F D->E E->F G Incubate at 37°C with Shaking F->G H Terminate Reaction at Time Points (e.g., add cold Acetonitrile with IS) G->H I Centrifuge to Precipitate Protein H->I J Collect Supernatant I->J K Analyze by LC-MS/MS J->K

Figure 2: Experimental workflow for in vitro metabolism.

Detailed Steps:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) with phosphate buffer.

  • Pre-incubation: Pre-warm the microsome mixture at 37°C for approximately 5 minutes.

  • Initiation of Reaction: Add Pimavanserin to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol containing an appropriate internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method

The quantification of Pimavanserin and this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-product ion transitions for Pimavanserin, this compound, and the internal standard are monitored for accurate quantification.

Reaction Phenotyping

To confirm the specific CYP enzymes responsible for N-demethylation, reaction phenotyping studies are conducted.

Reaction_Phenotyping cluster_methods Phenotyping Approaches cluster_recombinant Recombinant Enzyme Assay cluster_inhibition Chemical Inhibition Assay A Recombinant Human CYP Enzymes C Incubate Pimavanserin with individual recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) A->C B Chemical Inhibition in HLMs F Incubate Pimavanserin with HLMs in the presence of specific CYP inhibitors (e.g., Ketoconazole for CYP3A4) B->F D Measure formation of This compound C->D E Identify isoforms producing the metabolite D->E G Measure formation of This compound F->G H Determine the degree of inhibition to infer the contribution of each CYP isoform G->H

Figure 3: Approaches for reaction phenotyping.
  • Recombinant Human CYP Enzymes: Pimavanserin is incubated individually with a panel of recombinant human CYP enzymes to directly assess which isoforms are capable of forming this compound.

  • Chemical Inhibition: Pimavanserin is incubated with human liver microsomes in the presence and absence of potent and selective chemical inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4). A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that enzyme.

Conclusion

The in vitro N-demethylation of Pimavanserin to its active metabolite, this compound (AC-279), is a critical metabolic pathway primarily catalyzed by CYP3A4 and CYP3A5. The significantly longer half-life of the active metabolite contributes substantially to the overall pharmacological effect of the drug. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4. While detailed experimental protocols for characterizing this biotransformation can be established based on standard in vitro drug metabolism assays, the specific enzyme kinetic parameters (Km and Vmax) remain to be fully disclosed in publicly accessible literature. Further research to elucidate these quantitative aspects would provide a more complete understanding of Pimavanserin's metabolism and facilitate more precise pharmacokinetic modeling.

References

N-Desmethyl Pimavanserin: An In-Depth Technical Guide on the Mechanism of Action at 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-desmethyl pimavanserin, also known as AC-279, is the primary and major active metabolite of pimavanserin, a selective serotonin 2A (5-HT2A) receptor inverse agonist and antagonist. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor. While specific quantitative binding and functional data for this compound are not extensively available in public literature, regulatory documents and pharmacological summaries indicate that it possesses a receptor activity profile similar to its parent compound, pimavanserin.[1] Therefore, this guide will present the detailed pharmacological data of pimavanserin as a surrogate to delineate the mechanistic actions of its principal metabolite. This document will cover its binding affinity, functional activity as an inverse agonist, and its modulatory effects on downstream signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development in this area.

Introduction to this compound

Pimavanserin is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, leading to the formation of this compound (AC-279).[1] This active metabolite is notable for its significantly longer plasma half-life of approximately 200 hours, compared to pimavanserin's half-life of about 57 hours.[2] This extended half-life suggests that this compound may contribute significantly to the overall clinical efficacy of pimavanserin. Like its parent compound, this compound is characterized as an inverse agonist and antagonist at the 5-HT2A receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for pimavanserin's interaction with the 5-HT2A receptor, which is understood to be representative of this compound's activity.

Table 1: Receptor Binding Affinity of Pimavanserin

ReceptorLigandKi (nM)Assay TypeSource
5-HT2APimavanserin0.087Radioligand Binding[3]
5-HT2CPimavanserin0.44Radioligand Binding[3]

Table 2: Functional Activity of Pimavanserin at 5-HT2A Receptors

Assay TypeParameterValueFunctional EffectSource
Cell-based Functional AssaypIC508.7Inverse Agonist[4]
Gαi1-protein couplingInhibitionConcentration-dependentInverse Agonist[5]
Gαq/11-protein couplingNo alteration-Neutral Antagonist[5]

Mechanism of Action at 5-HT2A Receptors

This compound, mirroring pimavanserin, exhibits a dual mechanism of action at the 5-HT2A receptor, functioning as both an inverse agonist and an antagonist. This activity is crucial for its therapeutic effects.

Inverse Agonism

Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its basal, constitutive activity. For the 5-HT2A receptor, which can be active even in the absence of an agonist, this is a key therapeutic mechanism. This compound is believed to stabilize the inactive conformation of the 5-HT2A receptor, thereby reducing downstream signaling.

Antagonism

As an antagonist, this compound blocks the binding of the endogenous agonist, serotonin, to the 5-HT2A receptor. This prevents the activation of the receptor by serotonin, further dampening the signaling cascade.

Downstream Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 and Gαi1 signaling pathways. Pimavanserin has been shown to exhibit functional selectivity, a phenomenon where a ligand can differentially modulate downstream signaling pathways.

  • Gαq/11 Pathway: Activation of this pathway typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Pimavanserin acts as a neutral antagonist on this pathway, meaning it blocks the action of agonists without affecting the basal activity.[5]

  • Gαi1 Pathway: The 5-HT2A receptor can also couple to Gαi1 proteins. Pimavanserin demonstrates inverse agonism towards this pathway, actively suppressing its constitutive activity.[5]

The following diagram illustrates the signaling pathways modulated by this compound at the 5-HT2A receptor.

5-HT2A receptor signaling pathways modulated by this compound.

Experimental Protocols

The characterization of this compound's activity at the 5-HT2A receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments, based on standard practices for pimavanserin and other 5-HT2A ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Objective: To quantify the affinity of the test compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, [3H]ketanserin, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of this compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents assay_setup Set up Assay Plate (Total, Non-specific, and Test Compound Wells) prep_reagents->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Workflow for a radioligand binding assay.
Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

This assay measures the antagonist effect of this compound on the Gαq/11 pathway.

  • Objective: To determine the ability of the test compound to inhibit agonist-induced calcium mobilization.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT2A agonist (e.g., serotonin).

    • Test compound: this compound.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Fluorescence plate reader with kinetic read capability.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with serial dilutions of this compound.

    • Stimulate the cells with a known concentration of a 5-HT2A agonist.

    • Measure the change in fluorescence over time.

    • Determine the IC50 value for the inhibition of the agonist response.

This assay can be used to measure the inverse agonist activity on the Gαi1 pathway.

  • Objective: To measure the ability of the test compound to decrease basal G protein activation.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT2A receptor.

    • [35S]GTPγS.

    • Test compound: this compound.

    • GDP.

    • Assay buffer.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add serial dilutions of this compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate to allow for G protein activation.

    • Separate bound and free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

Functional_Assay_Workflow start Start cell_prep Prepare 5-HT2A Expressing Cells start->cell_prep assay_selection Select Functional Assay (e.g., Calcium Flux or GTPγS) cell_prep->assay_selection compound_prep Prepare Serial Dilutions of this compound assay_selection->compound_prep pre_incubation Pre-incubate Cells with Compound compound_prep->pre_incubation stimulation Stimulate with Agonist (Antagonist Assay) or Measure Basal Activity (Inverse Agonist Assay) pre_incubation->stimulation measurement Measure Signal (Fluorescence or Radioactivity) stimulation->measurement data_analysis Data Analysis (Determine IC50/EC50 and Efficacy) measurement->data_analysis end End data_analysis->end

General workflow for functional assays.

Conclusion

This compound is the major active metabolite of pimavanserin and is characterized by its long half-life and similar 5-HT2A receptor activity profile. Its mechanism of action as a 5-HT2A inverse agonist and antagonist, particularly its functional selectivity in modulating Gαq/11 and Gαi1 signaling pathways, is central to its therapeutic potential. While specific quantitative data for this compound remains limited in the public domain, the detailed pharmacological profile of pimavanserin provides a robust framework for understanding its activity. The experimental protocols outlined in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and other novel 5-HT2A receptor modulators. Continued research into the specific contributions of this long-acting metabolite will be crucial for optimizing therapeutic strategies in relevant neuropsychiatric disorders.

References

The Pharmacological Profile of N-Desmethyl Pimavanserin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin, an atypical antipsychotic agent.[1][2] Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the pharmacological profile of this compound is crucial for a comprehensive grasp of the therapeutic effects and long-acting nature of its parent compound. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile is known to be similar to that of Pimavanserin.[1] This guide will present the detailed data for Pimavanserin as a reference, with the understanding that this compound exhibits a comparable mechanism of action.

Pharmacokinetics and Metabolism

Pimavanserin is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its active metabolite, this compound (AC-279).[3][4] This metabolite is significant due to its long elimination half-life of approximately 200 hours, compared to the 57-hour half-life of the parent drug, Pimavanserin.[1][2] This extended half-life contributes significantly to the sustained pharmacological effect of Pimavanserin.

Receptor Binding Affinity

This compound, like its parent compound, exhibits a high affinity and selectivity for the serotonin 2A (5-HT2A) receptor.[1][5] It has a considerably lower affinity for the serotonin 2C (5-HT2C) receptor and lacks significant affinity for a wide range of other receptors, including dopaminergic (D2), muscarinic, histaminergic, and adrenergic receptors.[3] This unique binding profile distinguishes it from many other atypical antipsychotics and is thought to underlie its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.

Table 1: Receptor Binding Affinities (Ki, nM) of Pimavanserin

Receptor Ki (nM)
Serotonin 5-HT2A 0.087[6]
Serotonin 5-HT2C 0.44[6]
Dopamine D2 >300[6]
Muscarinic M1 >300[6]
Histamine H1 >300[6]
Adrenergic α1 >300[6]

| Sigma 1 | 120[6] |

Functional Activity

This compound acts as an inverse agonist and antagonist at the 5-HT2A receptor, similar to Pimavanserin.[5] Inverse agonism at the 5-HT2A receptor is believed to be a key mechanism for its antipsychotic effects. The functional potency of Pimavanserin has been determined in various in vitro assays, and this data is presented in Table 2. It is presumed that this compound exhibits a similar functional profile.

Table 2: Functional Activity (pIC50) of Pimavanserin

Assay Receptor pIC50
R-SAT 5-HT2A 8.73[5]

| R-SAT | 5-HT2C | 7.1[3] |

Experimental Protocols

The pharmacological characterization of this compound and its parent compound relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (e.g., this compound).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with 5-HT2A Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]ketanserin Radioligand->Incubate TestCompound This compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow of a typical radioligand binding assay.

Receptor Selection and Amplification Technology (R-SAT) Assay

R-SAT is a cell-based functional assay used to determine the potency of a compound as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional activity of this compound at a specific receptor by linking receptor activation to cell growth.

Materials:

  • Host cells (e.g., NIH-3T3 cells).

  • Expression plasmid for the receptor of interest (e.g., human 5-HT2A receptor).

  • Transfection reagent.

  • Cell culture medium.

  • Test compound (this compound).

  • Agonist (for antagonist mode).

  • Cell proliferation assay reagent.

Procedure:

  • Co-transfect host cells with the receptor expression plasmid and a reporter gene linked to a growth-promoting signaling pathway.

  • Plate the transfected cells in multi-well plates.

  • For inverse agonist testing, add varying concentrations of the test compound to the cells.

  • For antagonist testing, add a fixed concentration of an agonist along with varying concentrations of the test compound.

  • Incubate the cells for a period to allow for cell growth.

  • Measure cell proliferation using a suitable assay.

  • Plot the cell growth against the concentration of the test compound to determine the IC50 (for inverse agonists/antagonists) or EC50 (for agonists).

Workflow for R-SAT Assay:

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_incubation Incubation & Growth cluster_analysis Analysis HostCells Host Cells Transfect Transfection HostCells->Transfect ReceptorPlasmid Receptor Plasmid ReceptorPlasmid->Transfect PlateCells Plate Transfected Cells Transfect->PlateCells AddCompound Add this compound PlateCells->AddCompound Incubate Incubate for Cell Growth AddCompound->Incubate MeasureProliferation Measure Cell Proliferation Incubate->MeasureProliferation CalculatePotency Calculate pIC50/pEC50 MeasureProliferation->CalculatePotency

Caption: General workflow of the R-SAT functional assay.

Signaling Pathways

The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of distinct downstream signaling pathways. Pimavanserin has been shown to exhibit functional selectivity, acting as an inverse agonist at the Gαi1-protein coupled pathway and as a neutral antagonist at the Gαq/11-protein coupled pathway in the human brain cortex.[7] It is plausible that this compound shares this functional selectivity, which may be critical to its therapeutic effect of reducing psychosis without the hallucinogenic effects associated with 5-HT2A receptor agonists that primarily signal through Gαq/11.

Signaling Pathway of 5-HT2A Receptor and Modulation by Pimavanserin:

G cluster_receptor 5-HT2A Receptor cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Receptor 5-HT2A-R Gq11 Gαq/11 Receptor->Gq11 Couples Gi1 Gαi1 Receptor->Gi1 Couples PLC Phospholipase C Gq11->PLC Activates AC Adenylyl Cyclase Gi1->AC Inhibits IP3_DAG IP3/DAG Signaling PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Pimavanserin Pimavanserin/ This compound Pimavanserin->Receptor Binds Pimavanserin->Gq11 Neutral Antagonism Pimavanserin->Gi1 Inverse Agonism

Caption: 5-HT2A receptor signaling and its modulation by Pimavanserin.

Conclusion

This compound (AC-279) is the long-acting, active metabolite of Pimavanserin and plays a significant role in the overall pharmacological effect of the drug. Its profile as a potent and selective 5-HT2A receptor inverse agonist/antagonist with minimal off-target activity provides a strong rationale for the efficacy of Pimavanserin in treating psychosis without inducing motor side effects. While specific quantitative pharmacological data for this compound remains limited in the public domain, the well-characterized profile of its parent compound offers a robust surrogate for understanding its mechanism of action. Further research to elucidate the precise quantitative pharmacology and signaling profile of this compound would provide a more complete picture of its contribution to the therapeutic effects of Pimavanserin.

References

N-Desmethyl Pimavanserin: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the major and pharmacologically active metabolite of Pimavanserin (brand name Nuplazid®), a selective serotonin 5-HT2A receptor inverse agonist. Pimavanserin was developed by ACADIA Pharmaceuticals and is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The discovery and development of Pimavanserin and its primary metabolite represent a significant advancement in the treatment of psychotic disorders, particularly by targeting the serotonergic system without the dopaminergic antagonism characteristic of typical and atypical antipsychotics, thereby avoiding the motor side effects common with those agents. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound.

Discovery and Development History

The development of Pimavanserin arose from a focused effort to identify a selective 5-HT2A receptor inverse agonist.[1] The hypothesis was that such a compound could treat psychosis without the motor side effects associated with dopamine D2 receptor antagonists.[1] High-throughput screening and subsequent lead optimization led to the identification of Pimavanserin (ACP-103).[1]

During preclinical and clinical development, it was discovered that Pimavanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to its major active metabolite, this compound (AC-279).[2][3] This metabolite was found to have a significantly longer half-life than the parent compound and is believed to contribute substantially to the overall therapeutic effect of Pimavanserin.[2][3]

Pharmacological Profile

Receptor Binding Affinity

Pimavanserin exhibits high-affinity and selectivity for the 5-HT2A receptor. While specific binding affinity data for this compound is not as readily available in the public domain, its characterization as the primary active metabolite suggests a similar or at least clinically relevant pharmacological profile. The available quantitative data for Pimavanserin is summarized in the table below.

CompoundReceptorBinding Affinity (Ki)
Pimavanserin5-HT2A0.087 nM[2]
Pimavanserin5-HT2C0.44 nM[2]
PimavanserinSigma 1120 nM
PimavanserinDopamine (D2), Muscarinic, Histaminergic, Adrenergic>300 nM
Functional Activity

Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Inverse agonism is a mechanism where the compound not only blocks the action of the endogenous agonist (serotonin) but also reduces the basal, constitutive activity of the receptor. This is distinct from a neutral antagonist, which only blocks the agonist's effect. The functional potency of Pimavanserin is highlighted by its pIC50 value.

CompoundAssayFunctional Potency (pIC50)
Pimavanserin5-HT2A Receptor Inverse Agonism8.73[4][5]

Pharmacokinetics

The pharmacokinetic profiles of both Pimavanserin and this compound have been well-characterized in human studies. A key feature is the long half-life of the metabolite, which contributes to a stable therapeutic effect with once-daily dosing of the parent drug.

ParameterPimavanserinThis compound (AC-279)
Mean Plasma Half-life (t½) ~57 hours[2][3]~200 hours[2][3]
Median Time to Peak Concentration (Tmax) 6 hours (range 4-24)[2]6 hours[2]
Metabolism Primarily CYP3A4 and CYP3A5[2][3]-
Excretion <1% unchanged in urine and feces<1% in urine

Signaling Pathways

Pimavanserin and this compound exert their effects by modulating the signaling of 5-HT2A and, to a lesser extent, 5-HT2C receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Pimavanserin Pimavanserin / AC-279 (Inverse Agonist) Pimavanserin->Receptor Inhibits Basal Activity

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

A common method for quantifying Pimavanserin and this compound in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Protein precipitation of plasma samples is performed using acetonitrile.[6]

  • Samples are vortexed and centrifuged to separate the supernatant.

  • The supernatant is then typically diluted and injected into the LC-MS/MS system.

Chromatographic Separation:

  • A C18 reverse-phase column is commonly used.[6]

  • The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile with 0.1% formic acid.[6]

Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for Pimavanserin and this compound are monitored for quantification.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

GPCR Functional Assay for Inverse Agonist Identification

Functional assays are crucial to determine the activity of compounds at GPCRs. Luciferase reporter assays are a common method to assess GPCR activation and can be adapted to identify inverse agonists by measuring a decrease in basal receptor activity.

General Protocol Outline (CRE-Luciferase Assay):

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a plasmid encoding the 5-HT2A receptor and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP response element (CRE).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound). A known agonist and a vehicle control are also included.

  • Incubation: Cells are incubated for a specific period to allow for receptor signaling and subsequent luciferase expression.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

  • Signal Detection: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer. A decrease in basal luminescence in the presence of the test compound indicates inverse agonist activity.

Inverse_Agonist_Workflow Cell_Culture HEK293 Cell Culture Transfection Co-transfection: 5-HT2A Receptor Plasmid CRE-Luciferase Reporter Plasmid Cell_Culture->Transfection Compound_Addition Addition of Test Compounds (e.g., AC-279) Transfection->Compound_Addition Incubation Incubation Compound_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Addition of Luciferase Substrate Cell_Lysis->Luciferase_Assay Luminescence_Measurement Luminescence Measurement Luciferase_Assay->Luminescence_Measurement Data_Analysis Data Analysis: Decrease in Basal Signal Indicates Inverse Agonism Luminescence_Measurement->Data_Analysis

Caption: Workflow for identifying inverse agonists.

Conclusion

This compound (AC-279) is a critical component in the therapeutic action of Pimavanserin. Its discovery as the major, long-acting active metabolite has been fundamental to understanding the clinical pharmacology of the drug. The unique mechanism of 5-HT2A inverse agonism, shared by both the parent compound and its metabolite, offers a targeted approach to treating psychosis without the debilitating motor side effects of traditional antipsychotics. Further research into the specific pharmacological properties of this compound will continue to enhance our understanding of this important therapeutic agent and may open new avenues for the development of future CNS therapies.

References

Investigating the Role of CYP3A4 in the Formation of N-Desmethyl Pimavanserin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike other antipsychotics, it exhibits a unique mechanism of action as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors, with no significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[3][4][5] Pimavanserin is extensively metabolized in the liver, leading to the formation of its major active metabolite, N-desmethyl pimavanserin (also known as AC-279). Understanding the enzymatic pathways governing this biotransformation is critical for predicting drug-drug interactions, ensuring patient safety, and optimizing therapeutic outcomes. This guide provides an in-depth examination of the pivotal role played by Cytochrome P450 3A4 (CYP3A4) in the N-desmethylation of pimavanserin.

Metabolic Pathway and the Central Role of CYP3A4

The biotransformation of pimavanserin is predominantly a hepatic process, with metabolism being the primary route of elimination.[2][6] Less than 2% of the parent drug is excreted unchanged in urine or feces.[2] The formation of the primary active metabolite, this compound (AC-279), is a critical step in its pharmacokinetic profile.

Studies have conclusively identified that pimavanserin is metabolized principally by the cytochrome P450 system. CYP3A4 is the major enzyme responsible for the N-desmethylation of pimavanserin to form AC-279 .[7][8] CYP3A5, which shares high sequence homology with CYP3A4, also contributes significantly.[1][3][5][8] To a lesser extent, other enzymes such as CYP2J2, CYP2D6, and flavin-containing monooxygenases are also involved in its overall metabolism.[3][8] The resulting metabolite, AC-279, is pharmacologically active and possesses a considerably longer half-life than the parent compound.[1][3][9]

The significant reliance on the CYP3A4 pathway makes pimavanserin susceptible to clinically relevant drug-drug interactions. Co-administration with strong inhibitors or inducers of CYP3A4 can substantially alter pimavanserin's plasma exposure, necessitating dose adjustments.[3][7]

Data Presentation: Pharmacokinetics and Drug Interactions

Quantitative data underscores the importance of CYP3A4 in the disposition of pimavanserin.

Table 1: Pharmacokinetic Parameters of Pimavanserin and its Active Metabolite (AC-279)

Parameter Pimavanserin This compound (AC-279) Reference(s)
Mean Plasma Half-life (t½) ~57 hours ~200 hours [1][2][3][9]
Median Time to Max. Plasma Conc. (Tmax) 6 hours 6 hours [3][8]
Plasma Protein Binding ~95% Not specified [3][4]

| Accumulation Ratio | 3.5 to 5.8 | Not specified |[2] |

Table 2: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Pimavanserin Pharmacokinetics

Pharmacokinetic Parameter Fold Increase with Ketoconazole Clinical Recommendation Reference(s)
Maximum Plasma Concentration (Cmax) ~1.5-fold Reduce pimavanserin dose by 50% [2][3][7]

| Area Under the Curve (AUC) | ~3-fold | Reduce pimavanserin dose by 50% |[2][3][7] |

Experimental Protocols for Investigating Metabolism

The elucidation of pimavanserin's metabolic pathway involves a combination of in vitro and in vivo experimental designs.

In Vitro Metabolism Studies
  • Objective: To identify the specific CYP isozymes responsible for the N-desmethylation of pimavanserin.

  • Methodology:

    • Incubation: Pimavanserin is incubated with human liver microsomes, which contain a full complement of CYP enzymes.

    • Reaction Conditions: The incubation mixture includes NADPH (as a necessary cofactor for CYP activity) and a buffer system to maintain optimal pH. The reaction is typically carried out at 37°C.

    • Metabolite Identification: Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile). The samples are then centrifuged, and the supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.

    • Reaction Phenotyping with Recombinant Enzymes: To confirm the specific contribution of each enzyme, pimavanserin is incubated separately with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, etc.). The enzyme that produces the highest amount of the N-desmethyl metabolite is identified as the primary contributor.[10]

    • Chemical Inhibition: In parallel experiments using human liver microsomes, specific chemical inhibitors for various CYP enzymes are co-incubated with pimavanserin. A significant reduction in metabolite formation in the presence of a CYP3A4-specific inhibitor (e.g., ketoconazole, troleandomycin) provides strong evidence for CYP3A4's involvement.[10]

In Vivo Clinical Drug-Drug Interaction (DDI) Studies
  • Objective: To quantify the effect of CYP3A4 inhibition and induction on the pharmacokinetics of pimavanserin in humans.

  • Methodology (Inhibitor Study):

    • Study Design: A crossover study design is typically employed with healthy volunteers.

    • Period 1: Subjects receive a single oral dose of pimavanserin (e.g., 34 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours or longer, depending on the drug's half-life) to determine the full pharmacokinetic profile (Cmax, AUC, t½) of pimavanserin and AC-279.

    • Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.

    • Period 2: Subjects receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily) for several days to achieve steady-state inhibition. On a designated day, they are co-administered the same single dose of pimavanserin.

    • Pharmacokinetic Analysis: Serial blood samples are collected again, and the pharmacokinetic parameters of pimavanserin and AC-279 are determined. The results are then compared to those from Period 1 to quantify the impact of CYP3A4 inhibition.[2][3][7]

Visualizations

Metabolic Pathway of Pimavanserin

Pimavanserin_Metabolism cluster_enzymes Metabolizing Enzymes Pimavanserin Pimavanserin Metabolite This compound (AC-279, Active) Pimavanserin->Metabolite N-Desmethylation CYP3A4 CYP3A4 / CYP3A5 (Major Pathway) CYP3A4->Pimavanserin OtherCYPs CYP2J2, CYP2D6, etc. (Minor Pathway) OtherCYPs->Pimavanserin

Caption: Pimavanserin is metabolized primarily by CYP3A4/5 to its active metabolite.

Experimental Workflow for Metabolism Investigation

Metabolism_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Clinical Studies start Start: Identify Metabolic Pathway microsomes Human Liver Microsomes + Pimavanserin start->microsomes recombinant Recombinant CYP Enzymes + Pimavanserin microsomes->recombinant Identify candidate enzymes inhibition Microsomes + Chemical Inhibitors (e.g., Ketoconazole) microsomes->inhibition Confirm enzyme contribution ddi_study Drug-Drug Interaction Study (e.g., with CYP3A4 Inhibitor) recombinant->ddi_study inhibition->ddi_study pop_pk Population PK (PopPK) Analysis from Clinical Trial Data ddi_study->pop_pk conclusion Conclusion: CYP3A4 is the major enzyme pop_pk->conclusion

Caption: A typical workflow for identifying and confirming drug metabolizing enzymes.

Conclusion

References

N-Desmethyl Pimavanserin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin. Pimavanserin is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the physicochemical properties of its major metabolite is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of relevant biological pathways and experimental workflows. While extensive data for the parent compound, Pimavanserin, is available, this guide also highlights the current gaps in the publicly available data for this compound and recommends further studies.

Introduction

Pimavanserin is a selective serotonin inverse agonist and antagonist with high binding affinity for the 5-HT2A receptors and lower affinity for the 5-HT2C receptors.[1][2] Unlike many other antipsychotics, it has no appreciable affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which contributes to its unique side-effect profile.[1][2] Pimavanserin is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its active metabolite, this compound (also known as AC-279).[3] This metabolite has a significantly longer half-life than the parent drug (approximately 200 hours compared to 57 hours), contributing substantially to the overall therapeutic effect.[3][4]

Given the significant contribution of this compound to the overall clinical effect, a thorough understanding of its solubility and stability is paramount for drug developers and researchers. This guide aims to consolidate the available information and provide a framework for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, Pimavanserin, is provided in the table below.

PropertyThis compoundPimavanserin
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylureaN-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenyl]methyl]urea
Molecular Formula C24H32FN3O2C25H34FN3O2
Molecular Weight 413.5 g/mol [5]427.55 g/mol [2]
CAS Number 639863-77-7[5]706779-91-1[2]

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of bioavailability and formulation development.

This compound Solubility
Pimavanserin Solubility

Pimavanserin tartrate is reported to be freely soluble in water.[2] While a comprehensive pH-solubility profile is not publicly available, the FDA has noted that Pimavanserin tartrate behaves like a BCS Class 1 compound, suggesting high solubility and permeability.[6]

Solvent/MediumSolubility
Water (Pimavanserin Tartrate)Freely soluble[2]

Note: Further quantitative data is needed to populate a comprehensive solubility table.

Stability Profile

Understanding the stability of this compound is essential for predicting its degradation pathways, identifying potential impurities, and establishing appropriate storage conditions.

This compound Stability

Specific stability data for this compound, including forced degradation studies, is not currently available in the public literature. It is recommended that stress testing be conducted in accordance with ICH Q1A(R2) guidelines to elucidate its intrinsic stability.[7]

Pimavanserin Stability

Forced degradation studies have been performed on Pimavanserin, providing insight into its degradation profile under various stress conditions.

Stress Condition% DegradationDegradation Products
Acid Hydrolysis (0.5 N HCl, 12h, RT)24.02%DP-1: bis(4-isobutoxyphenyl)methane[8]
Base Hydrolysis (0.5 N NaOH, 12h, RT)14.63%DP-2: 1,3-bis(4-isobutoxybenzyl)urea[8]
Oxidative (30% H2O2, 48h, RT)11.84%DP-3: N-oxide product of Pimavanserin[8]
Thermal (70°C, 48h)StableNo significant degradation observed[8]
Photolytic (UV light, 48h)StableNo significant degradation observed[8]

A study on the stability of Pimavanserin capsules' contents when dispersed in various vehicles showed good stability over 24 hours at ambient conditions, with over 95% recovery.[9]

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.

Protocol for Shake-Flask Solubility Determination

This protocol is based on the well-established shake-flask method for determining thermodynamic solubility.[10][11]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4)

  • 0.1 N HCl (for pH 1.2)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC method for quantification of this compound

Procedure:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Add an excess amount of this compound powder to a series of vials. The excess solid should be visually apparent.

  • Add a known volume of the respective pH buffer to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility at that specific pH and temperature.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at time points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling HPLC Stability-indicating HPLC Sampling->HPLC Degradation Determine % degradation HPLC->Degradation Products Identify degradation products HPLC->Products G Pimavanserin Pimavanserin / This compound HT2A 5-HT2A Receptor Pimavanserin->HT2A Inverse Agonist/ Antagonist Gq Gq/11 HT2A->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Inhibition of activation PIP2 PIP2 PLC->PIP2 Prevents hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

References

A Technical Guide to Procuring N-Desmethyl Pimavanserin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity analytical standards is a critical step in ensuring the accuracy and validity of experimental results. This guide provides an in-depth overview of sourcing N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin, for analytical purposes.[1][2][3]

This compound, also known as AC-279, is a key compound in pharmacokinetic and metabolism studies of Pimavanserin.[2][4] Pimavanserin is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to form this active metabolite.[5]

Suppliers and Product Specifications

Several reputable suppliers offer this compound as a reference standard or for research use. The table below summarizes key quantitative data from various suppliers to facilitate comparison.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Available Quantities
Clearsynth This compound639863-77-7C24H32FN3O2413.53Not specifiedNot specified
Immunomart This compound639863-77-7C24H32FN3O2413.5398.88%1 mg, 10mM/1mL
DLA PHARMACEUTICALS This compound639863-77-7C24H32FN3O2Not specifiedNot specified25mg, 100mg
Shimadzu Chemistry & Diagnostics [2H4]-Pimavanserin metabolite ([2H4]-AC-279)N/AC24H28D4FN3O2417.56Min. 98.00%1 mg, 5 mg, 10 mg, 25 mg, 100 mg

Experimental Protocols

While specific experimental protocols are often developed and validated in-house, the following provides a generalized methodology for the use of this compound as an analytical standard in a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay, based on published research.[4][6]

Preparation of Standard Stock and Working Solutions:
  • Stock Solution: Accurately weigh a precise amount of this compound analytical standard and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO)[1], to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation (Plasma):

The protein precipitation method is a common technique for extracting the analyte from biological matrices like plasma.[6]

  • Aliquot 10 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of acetonitrile to the plasma sample.

  • Add 50 µL of an acetonitrile solution containing a suitable internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 × g for 10 minutes to precipitate the proteins.

  • Carefully transfer 40 µL of the supernatant to a new tube.

  • Add 40 µL of a 50% acetonitrile solution and vortex to mix.

  • The resulting solution is ready for LC-MS/MS analysis.

LC-MS/MS Method Validation:

The analytical method should be validated according to relevant guidelines (e.g., ICH M10) to ensure its reliability.[6] Key validation parameters include:

  • Selectivity: Assessed by comparing the chromatograms of blank plasma with those of spiked plasma samples to ensure no interference from endogenous components.[4][6]

  • Linearity: Determined by analyzing a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Metabolic Pathway of Pimavanserin

The following diagram illustrates the metabolic conversion of Pimavanserin to its active metabolite, this compound, primarily mediated by the CYP3A4 enzyme.

Metabolic Pathway of Pimavanserin Pimavanserin Pimavanserin NDesmethyl_Pimavanserin This compound (AC-279) Pimavanserin->NDesmethyl_Pimavanserin Metabolism CYP3A4 CYP3A4/5 CYP3A4->Pimavanserin

Caption: Metabolic conversion of Pimavanserin to this compound.

Procurement and Verification Workflow

This diagram outlines the logical steps for procuring and verifying an analytical standard of this compound.

Procurement and Verification of Analytical Standard start Identify Need for This compound Analytical Standard supplier_research Research and Identify Reputable Suppliers start->supplier_research request_quotes Request Quotes and Lead Times supplier_research->request_quotes select_supplier Select Supplier Based on Quality, Cost, and Availability request_quotes->select_supplier place_order Place Purchase Order select_supplier->place_order receive_standard Receive Analytical Standard place_order->receive_standard verify_documentation Verify Certificate of Analysis and Other Documentation receive_standard->verify_documentation internal_qc Perform Internal Quality Control Checks verify_documentation->internal_qc release_for_use Release for Laboratory Use internal_qc->release_for_use

Caption: Workflow for procuring and verifying an analytical standard.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Desmethyl Pimavanserin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Pimavanserin (also known as AC-279) is the major and pharmacologically active metabolite of Pimavanserin, an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Given its significant contribution to the overall pharmacological effect, with a half-life of approximately 200 hours, robust and reliable quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3][4] This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is simple, employing a protein precipitation-based sample preparation, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent drug, Pimavanserin, is provided in Table 1.

PropertyThis compoundPimavanserin
Chemical Formula C₂₄H₃₂FN₃O₂C₂₅H₃₄FN₃O₂
Molecular Weight 413.5 g/mol [5][6]427.56 g/mol [7]
CAS Number 639863-77-7[5]706779-91-1[8]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (purity ≥98%)

    • Pimavanserin-d5 (Internal Standard, IS) (purity ≥98%)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (K₂EDTA as anticoagulant)

Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 2: LC-MS/MS Instrumentation

ComponentExample Model
HPLC System Shimadzu Nexera X2 or Waters ACQUITY UPLC
Mass Spectrometer SCIEX Triple Quad 6500+ or Waters Xevo TQ-S
Analytical Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Data System Analyst® or MassLynx® software
Chromatographic and Mass Spectrometric Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Program See Table 4
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes

Table 4: Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 0.530
0.5 - 2.030 → 95
2.0 - 3.095
3.0 - 3.195 → 30
3.1 - 4.030

Table 5: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage 5500 V
Temperature 550°C

The Multiple Reaction Monitoring (MRM) mode was used for quantification. The specific transitions for this compound and the internal standard are detailed in Table 6.

Table 6: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound 414.4209.3[9]8035
Pimavanserin-d5 (IS) 433.3103.18540

Note: The MRM transition for the IS is hypothetical and would require experimental optimization.

Standard Solutions and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepared by dissolving this compound and Pimavanserin-d5 in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: A working solution of Pimavanserin-d5 was prepared at a concentration of 50 ng/mL in acetonitrile.

The sample preparation workflow is a straightforward protein precipitation method.

G plasma 1. Aliquot 50 µL Human Plasma is_add 2. Add 150 µL IS Spiking Solution (50 ng/mL Pimavanserin-d5 in ACN) plasma->is_add vortex1 3. Vortex Mix (30 seconds) is_add->vortex1 centrifuge 4. Centrifuge (14,000 rpm for 10 min at 4°C) vortex1->centrifuge supernatant 5. Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

References

Application Notes and Protocols for the Bioanalytical Method Development of Pimavanserin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] It acts as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors and to a lesser extent at 5-HT2C receptors, with no significant affinity for dopaminergic, adrenergic, histaminergic, or muscarinic receptors.[2] The primary active metabolite of Pimavanserin is N-desmethyl pimavanserin (AC-279).[3] Accurate and robust bioanalytical methods are crucial for the quantitative determination of Pimavanserin and its metabolites in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the bioanalytical method development of Pimavanserin and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Pimavanserin

Pimavanserin undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being the major contributors.[2] Other enzymes like CYP2J2 and CYP2D6 are involved to a lesser extent.[2] The metabolic transformations include N-demethylation, dehydrogenation, deethylation, depropylation, debutylation, hydroxylation, dihydroxylation, and trihydroxylation.[4] The most significant active metabolite is AC-279, formed via N-demethylation.[3]

Pimavanserin_Metabolism Pimavanserin Pimavanserin Metabolites Phase I Metabolites Pimavanserin->Metabolites CYP3A4/5, CYP2J2, CYP2D6 AC279 AC-279 (N-desmethyl) Metabolites->AC279 N-demethylation Other_Metabolites Other Metabolites (Hydroxylation, Dehydrogenation, etc.) Metabolites->Other_Metabolites Various transformations

Caption: Metabolic pathway of Pimavanserin.

Bioanalytical Method for Pimavanserin and AC-279 in Plasma

This section details a validated LC-MS/MS method for the simultaneous quantification of Pimavanserin (ACP-103) and its active metabolite AC-279 in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described bioanalytical method.

Table 1: Calibration Curve and LLOQ

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r)
PimavanserinRat Plasma1 - 801> 0.9980[5][6]
PimavanserinMouse Plasma0.5 - 1500.5> 0.9964[7]
AC-279Mouse Plasma0.5 - 1500.5> 0.9957[7]

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
PimavanserinRat PlasmaLow, Med, High< 13.3< 10.5± 11.5[5]
PimavanserinMouse PlasmaLLOQ, Low, Med, High< 20 (LLOQ), < 10< 20 (LLOQ), < 1090.87 - 105.50[3][8]
AC-279Mouse PlasmaLLOQ, Low, Med, High< 10< 1093.62 - 105.50[3][8]
Experimental Protocol

1. Materials and Reagents:

  • Pimavanserin and AC-279 reference standards

  • Internal Standard (IS), e.g., Clarithromycin or Vilazodone hydrochloride[3][5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Control plasma (rat or mouse)

2. Sample Preparation (Protein Precipitation): [3][5]

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS working solution.

  • Add 200 µL of methanol (or acetonitrile) to precipitate proteins.[3][5]

  • Vortex for 3 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[5][6]

    • Mobile Phase A: 10 mM Ammonium acetate in water or 0.1% formic acid in water.[3][5]

    • Mobile Phase B: Acetonitrile or Methanol.[3][5]

    • Flow Rate: 0.2 - 0.5 mL/min.[3][5]

    • Gradient: Isocratic or gradient elution can be optimized. For example, a gradient starting with 10% B, increasing to 90% B.[3]

    • Column Temperature: 35 - 40 °C.[3][5]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • Pimavanserin: m/z 428.2 → 223.0[5]

      • Clarithromycin (IS): m/z 748.5 → 589.5[5]

    • Optimized MS Parameters:

      • Capillary Voltage: 3.0 kV[5]

      • Cone Voltage: 27 V[5]

      • Desolvation Gas Flow: 700 L/h[5]

      • Desolvation Temperature: 350 °C[5]

      • Source Temperature: 150 °C[5]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile/Methanol) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Signaling_Pathway cluster_receptor 5-HT2A Receptor Signaling Receptor 5-HT2A Receptor (Constitutive Activity) G_proteins Gαi1 & Gαq/11 Receptor->G_proteins Downstream_Gai Downstream Signaling (Hallucinogenic Effects) G_proteins->Downstream_Gai Gαi1 Downstream_Gaq Downstream Signaling (Canonical Pathway) G_proteins->Downstream_Gaq Gαq/11 Pimavanserin Pimavanserin Pimavanserin->Receptor Binds as Inverse Agonist Pimavanserin->Downstream_Gai Inhibits Pimavanserin->Downstream_Gaq Neutral Antagonist Effect

References

Application Note: High-Throughput Sample Preparation of N-Desmethyl Pimavanserin for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary active metabolite of Pimavanserin, a selective inverse agonist of the 5-HT2A receptor.[1][2] Pimavanserin is approved for the treatment of Parkinson's disease psychosis.[3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides detailed protocols for the preparation of this compound samples from plasma for analysis by mass spectrometry. Three common extraction techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

This compound has a molecular formula of C24H32FN3O2 and a molecular weight of 413.5 g/mol .[4] Its chemical structure and properties necessitate robust sample preparation methods to minimize matrix effects and ensure accurate and reproducible quantification.

Experimental Protocols

This section details the methodologies for three distinct sample preparation techniques. For optimal results, it is recommended to use an internal standard (IS), such as vilazodone hydrochloride or a stable isotope-labeled version of this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput applications.

Materials and Reagents:

  • Blank plasma

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., vilazodone hydrochloride in 50% acetonitrile)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials and Reagents:

  • Blank plasma

  • This compound certified reference standard

  • Internal Standard (IS) solution

  • tert-Butyl methyl ether (MTBE), HPLC grade

  • Ammonium hydroxide solution (5%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS working solution.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

  • Add 600 µL of tert-butyl methyl ether.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This protocol is adapted for a basic drug like this compound using a polymeric reversed-phase SPE sorbent.[5]

Materials and Reagents:

  • Blank plasma

  • This compound certified reference standard

  • Internal Standard (IS) solution

  • Polymeric SPE cartridges (e.g., Bond Elut Plexa, 10 mg)

  • Methanol, HPLC grade

  • Deionized water

  • 2% Ammonium hydroxide in water

  • 5% Methanol in water

  • SPE vacuum manifold

Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. Add the IS to the diluted sample.

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol.

  • Equilibration: Equilibrate the cartridge with 500 µL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 500 µL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics for each sample preparation method based on typical validation data for similar analytes.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 9590 - 105> 95
Matrix Effect (%) 75 - 9085 - 10095 - 105
Intra-day Precision (%RSD) < 10< 8< 5
Inter-day Precision (%RSD) < 12< 10< 7
Accuracy (%RE) ± 15± 10± 5

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

References

Application Note: UPLC-MS/MS Protocol for the Quantification of N-Desmethyl Pimavanserin in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust UPLC-MS/MS method for the quantitative analysis of N-Desmethyl Pimavanserin (AC-279), the primary active metabolite of Pimavanserin, in brain tissue. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reverse-phase UPLC separation coupled with tandem mass spectrometry for detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other preclinical investigations requiring the accurate measurement of this compound concentrations in the central nervous system.

Introduction

Pimavanserin is an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis.[1] Its primary active metabolite, this compound (AC-279), contributes to the overall pharmacological effect.[2] Understanding the brain distribution of this metabolite is crucial for elucidating its role in the central nervous system. This document provides a detailed protocol for the extraction and quantification of this compound in brain tissue using UPLC-MS/MS.

Experimental

Materials and Reagents
  • This compound (AC-279) reference standard

  • Pimavanserin (ACP-103) reference standard

  • Vilazodone hydrochloride (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Blank brain tissue from the appropriate species

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Centrifuge

  • Analytical balance

  • Pipettes and general laboratory equipment

Sample Preparation
  • Brain Tissue Homogenization:

    • Accurately weigh the brain tissue sample.

    • Add a 4-fold volume of cold 0.1% formic acid in water (e.g., for a 100 mg tissue sample, add 400 µL of solution).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 20 µL of internal standard working solution (Vilazodone hydrochloride in methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Sample Dilution and Injection:

    • Transfer the supernatant to a new tube.

    • For analysis, inject 1-5 µL of the supernatant into the UPLC-MS/MS system.

UPLC Conditions
ParameterValue
Column Phenomenex C18 (3.0 mm × 50 mm, 2.6 µm) or equivalent[2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 1 µL[3]
Gradient Elution 10% B (0.0-0.3 min), linear gradient to 90% B (0.3-1.2 min), hold at 90% B (1.2-2.2 min), return to 10% B (2.2-2.3 min), hold at 10% B (2.3-3.0 min)[2][3]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ionization Voltage 4500 V[2][3]
Temperature 550°C[2][3]
MRM Transitions See Table 1

Table 1: Mass Spectrometry Detection Conditions [2][3]

AnalyteQ1 (m/z)Q3 (m/z)
This compound (AC-279)414.4209.3
Pimavanserin (ACP-103)428.2223.4
Vilazodone hydrochloride (IS)442.3155.3
Method Validation

The method should be validated according to standard bioanalytical guidelines. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, and matrix effect. The following tables provide example validation data from a similar method for this compound in mouse plasma.[2]

Table 2: Precision and Accuracy for this compound in Mouse Plasma [2]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.5≤ 20103.42 - 105.50≤ 2090.87 - 105.50
Low1.5≤ 1093.62 - 100.59≤ 1090.87 - 105.50
Medium15≤ 1093.62 - 100.59≤ 1090.87 - 105.50
High150≤ 1093.62 - 100.59≤ 1090.87 - 105.50

Table 3: Extraction Recovery for this compound in Mouse Plasma [2]

QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low1.596.10 - 102.64
Medium1596.10 - 102.64
High15096.10 - 102.64

Experimental Workflow

UPLC_MSMS_Workflow A Brain Tissue Collection B Homogenization (4-fold 0.1% Formic Acid in Water) A->B C Protein Precipitation (Acetonitrile + IS) B->C D Centrifugation C->D E Supernatant Collection D->E F UPLC-MS/MS Analysis E->F G Data Processing and Quantification F->G H Results G->H

Caption: UPLC-MS/MS workflow for this compound analysis in brain tissue.

Conclusion

This application note provides a comprehensive UPLC-MS/MS protocol for the reliable quantification of this compound in brain tissue. The method is sensitive, specific, and suitable for high-throughput analysis in a research setting. Adherence to this protocol will enable researchers to accurately determine the concentration of this active metabolite in the central nervous system, thereby facilitating a deeper understanding of Pimavanserin's pharmacology.

References

High-Throughput Screening Assays for N-Desmethyl Pimavanserin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin, is a potent and selective inverse agonist of the serotonin 2A receptor (5-HT2A). Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, and its therapeutic effects are largely attributed to the activity of this compound at the 5-HT2A receptor.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize the activity of this compound and other compounds targeting the 5-HT2A receptor.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations.[2] The assays described herein are designed to measure the modulation of this signaling pathway in a high-throughput format, suitable for large-scale compound screening and lead optimization.

Signaling Pathway of the 5-HT2A Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor, which is the primary target of this compound.

5-HT2A Signaling Pathway cluster_cytoplasm Cytoplasm Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Agonist Binding Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_ER Binding to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release Ca_ER->Ca_release Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of Pimavanserin and its active metabolite, this compound, at the 5-HT2A receptor. While specific experimental data for this compound is less abundant in publicly available literature, its activity is known to be comparable to or even greater than the parent compound.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundAssay TypeRadioligandCell/Tissue SourceKi (nM)Reference
PimavanserinRadioligand Binding[3H]KetanserinHuman 5-HT2A Recombinant Cells0.087[3]
This compoundRadioligand Binding[3H]KetanserinNot SpecifiedComparable to Pimavanserin[1]

Table 2: 5-HT2A Receptor Functional Activity

CompoundAssay TypeEndpointCell LineIC50/EC50 (nM)Reference
PimavanserinCalcium FluxInhibition of Serotonin-induced Calcium ReleaseHEK293 cells expressing human 5-HT2A~2
PimavanserinR-SATInverse AgonismNIH-3T3 cells expressing human 5-HT2ApIC50 = 8.7[4]
This compoundCalcium FluxInhibition of Serotonin-induced Calcium ReleaseNot SpecifiedNot Publicly Available-
This compoundβ-arrestin Recruitment (Tango)Inverse AgonismNot SpecifiedNot Publicly Available-

High-Throughput Screening Experimental Protocols

Three primary HTS assays are detailed below for assessing the activity of this compound at the 5-HT2A receptor: a radioligand binding assay to determine binding affinity, a calcium flux assay to measure functional Gq-mediated signaling, and a β-arrestin recruitment assay (Tango™) to assess G-protein independent signaling.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT2A) Start->Prepare_Membranes Assay_Setup Assay Setup in 96-well Plate: - Membranes - [3H]Ketanserin (Radioligand) - Test Compound (e.g., this compound) Prepare_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Scintillation_Counting->Data_Analysis End End Data_Analysis->End Calcium Flux Assay Workflow Start Start Cell_Plating Plate 5-HT2A Expressing Cells in 96/384-well Plates Start->Cell_Plating Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (e.g., this compound) and Incubate Dye_Loading->Compound_Addition Agonist_Addition Add 5-HT2A Agonist (e.g., Serotonin) to Stimulate Calcium Release Compound_Addition->Agonist_Addition Fluorescence_Reading Measure Fluorescence Changes Over Time using a Plate Reader Agonist_Addition->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End Tango Assay Workflow Start Start Cell_Plating Plate Tango™ 5-HT2A U2OS Cells in 384-well Plates Start->Cell_Plating Compound_Addition Add Test Compound (e.g., this compound) and Incubate Cell_Plating->Compound_Addition Agonist_Addition Add 5-HT2A Agonist to Induce β-arrestin Recruitment Compound_Addition->Agonist_Addition Incubation Incubate to Allow for Reporter Gene Expression (e.g., 16-24 hours) Agonist_Addition->Incubation Substrate_Addition Add β-lactamase Substrate Incubation->Substrate_Addition Signal_Detection Measure FRET Signal using a Fluorescence Plate Reader Substrate_Addition->Signal_Detection Data_Analysis Data Analysis: - Calculate Emission Ratio - Determine EC50/IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In-Vivo Microdialysis Measuring N-Desmethyl Pimavanserin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin, an atypical antipsychotic, is primarily used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Its mechanism of action is thought to be a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors, and to a lesser extent, at 5-HT2C receptors.[2] Pimavanserin is metabolized in the liver by CYP3A4 and CYP3A5 enzymes to its major active metabolite, N-Desmethyl Pimavanserin (AC-279).[2][3] This metabolite also exhibits pharmacological activity and has a significantly longer half-life than the parent compound, contributing to the overall therapeutic effect.[1][2]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific tissue regions of living animals.[4][5] This methodology allows for the direct measurement of endogenous and exogenous substances, such as neurotransmitters and drugs, at their site of action.[4][5] These application notes provide a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in the brain, offering valuable insights into its pharmacokinetic and pharmacodynamic profile.

Pharmacokinetic Profile of Pimavanserin and this compound

Understanding the pharmacokinetic properties of Pimavanserin and its active metabolite is crucial for designing and interpreting in vivo microdialysis studies. The following table summarizes key pharmacokinetic parameters.

ParameterPimavanserinThis compound (AC-279)Reference
Time to Maximum Plasma Concentration (Tmax) 6 hours (range, 4 to 24 hours)6 hours[2]
Plasma Half-life (t1/2) Approximately 57 hoursApproximately 200 hours[1][2]
Metabolism Primarily by CYP3A4 and CYP3A5-[2][3]
Excretion Less than 1% of the administered dose recovered in urine as unchanged drug and active metabolite.Less than 1% of the administered dose recovered in urine as unchanged drug and active metabolite.[2][3]

Experimental Protocols

This section outlines the detailed methodology for performing in vivo microdialysis to measure this compound levels in the brain of a rodent model.

Materials and Reagents
  • Pimavanserin

  • This compound (for analytical standard)

  • Artificial cerebrospinal fluid (aCSF) components (e.g., NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose)

  • Urethane or isoflurane for anesthesia

  • Sterile saline

  • Dental cement

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane)

  • Guide cannulas

  • Dummy cannulas

  • Syringe pump

  • Fraction collector

  • LC-MS/MS system

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify bregma.

  • Drill a small burr hole at the stereotaxic coordinates for the brain region of interest (e.g., prefrontal cortex or striatum).

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Suture the scalp incision around the implant.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Gently handle the animal and place it in a microdialysis cage that allows for free movement.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.

  • Collect baseline dialysate samples for at least 60 minutes (e.g., 3 fractions of 20 minutes each).

  • Administer Pimavanserin via the desired route (e.g., intraperitoneal, oral).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment (e.g., 4-8 hours).

  • Store the collected samples at -80°C until analysis.

Sample Analysis: LC-MS/MS
  • Prepare a standard curve of this compound of known concentrations.

  • Thaw the dialysate samples and the standard curve samples.

  • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound. A previously described method for mouse plasma can be adapted for this purpose.[6]

  • The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

Data Analysis

  • Calculate the concentration of this compound in each dialysate sample using the standard curve.

  • Plot the concentration of this compound over time.

  • Calculate pharmacokinetic parameters such as Tmax, Cmax, and AUC (Area Under the Curve) for this compound in the brain extracellular fluid.

  • Statistical analysis can be performed to compare this compound levels between different treatment groups.

Visualizations

Metabolic Pathway of Pimavanserin

Metabolism of Pimavanserin Pimavanserin Pimavanserin NDesmethyl_Pimavanserin This compound (AC-279) Pimavanserin->NDesmethyl_Pimavanserin N-demethylation CYP3A4_3A5 CYP3A4 / CYP3A5 CYP3A4_3A5->Pimavanserin

Caption: Metabolic conversion of Pimavanserin to this compound.

Experimental Workflow for In Vivo Microdialysis

In Vivo Microdialysis Workflow cluster_surgery Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Implantation Recovery Recovery (5-7 days) Stereotaxic_Implantation->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Administration Pimavanserin Administration Baseline_Collection->Drug_Administration Sample_Collection Dialysate Sample Collection Drug_Administration->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for the in vivo microdialysis experiment.

Proposed Signaling Pathway of Pimavanserin and this compound

Pimavanserin and this compound Signaling Pimavanserin Pimavanserin / This compound Receptor 5-HT2A Receptor Pimavanserin->Receptor Inverse Agonist / Antagonist G_protein Gq/11 Receptor->G_protein Inhibition PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (Reduced Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

Caption: Proposed mechanism of action at the 5-HT2A receptor.

References

Application Notes & Protocols: Development of a Competitive ELISA for the Detection of N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimavanserin (Nuplazid®) is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3] It functions primarily as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors and, to a lesser extent, at 5-HT2C receptors, with no significant affinity for dopamine receptors.[2][4] Pimavanserin is metabolized in the liver, mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, into its major active metabolite, N-desmethyl pimavanserin (AC-279).[1][4] This metabolite has a significantly longer half-life (approximately 200 hours) compared to the parent drug (approximately 57 hours), contributing substantially to the overall pharmacological activity.[1][4]

Given the prolonged half-life and activity of this compound, its quantification in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and drug development. While methods like LC-MS/MS exist for its detection[5], an Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput, cost-effective, and sensitive alternative suitable for screening large numbers of samples.

These application notes describe the principles and a general protocol for the development of a competitive ELISA for the quantitative detection of this compound.

Principle of the Assay

This protocol outlines a competitive ELISA, a format ideal for detecting small molecules like this compound.[6][7] In this assay, a derivative of this compound conjugated to a carrier protein (e.g., BSA) is pre-coated onto the wells of a microplate. A fixed amount of a specific primary antibody is incubated with the sample containing an unknown amount of free this compound. This mixture is then added to the coated plate. The free this compound from the sample competes with the coated conjugate for binding to the limited number of antibody binding sites.

Consequently, the amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is then added, which binds to the plate-bound primary antibody. After a final wash, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is measured and is inversely related to the concentration of this compound in the original sample.

Metabolic Pathway

Pimavanserin undergoes N-demethylation, primarily mediated by CYP3A4/5 enzymes, to form its active metabolite, this compound.

G Pimavanserin Pimavanserin Metabolite This compound (AC-279) Pimavanserin->Metabolite Enzyme CYP3A4 / CYP3A5 (Primary Metabolic Pathway) Enzyme->Pimavanserin

Caption: Pimavanserin Metabolism Pathway.

Data Presentation

Table 1: Pharmacokinetic Properties of Pimavanserin and this compound
ParameterPimavanserinThis compound (AC-279)Reference
Mean Plasma Half-life ~57 hours~200 hours[1][4]
Time to Max. Concentration (Tmax) ~6 hours~6 hours[4]
Metabolism CYP3A4, CYP3A5, and others-[1][4]
Binding Affinity High affinity for 5-HT2A receptorsActive Metabolite[4]
Table 2: Expected ELISA Performance Characteristics (Hypothetical)
ParameterTarget Value
Assay Range 0.1 - 10 ng/mL
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 85 - 115%
Specificity High for this compound, <1% cross-reactivity with Pimavanserin

Experimental Protocols

This section provides a detailed methodology for developing and performing the competitive ELISA. Optimization of antibody concentrations, coating concentrations, and incubation times is critical and should be performed during assay development.[8]

Required Materials and Reagents
  • Microplates: 96-well high-binding polystyrene ELISA plates.

  • Antibodies:

    • Rabbit anti-N-Desmethyl Pimavanserin polyclonal or monoclonal antibody (primary antibody).

    • HRP-conjugated Goat anti-Rabbit IgG (secondary antibody).

  • Antigen Conjugate: this compound-BSA conjugate.

  • Standards: this compound reference standard.

  • Buffers and Solutions:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Assay Diluent: 0.5% BSA in PBST.

    • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

    • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Precision pipettes and multichannel pipettes.

    • Microplate washer (optional).

    • Incubator set to 37°C.

Protocol Steps
  • This compound-BSA Coating Solution: Dilute the conjugate to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Diluent to create standards ranging from 0.1 to 10 ng/mL.

  • Primary Antibody Solution: Dilute the primary antibody to its optimal concentration in Assay Diluent.

  • Secondary Antibody Solution: Dilute the HRP-conjugated secondary antibody to its optimal concentration in Assay Diluent.

The overall workflow for the competitive ELISA is outlined below.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_signal Signal Generation p1 1. Coat Plate (this compound-BSA) p2 2. Wash Plate p1->p2 p3 3. Block Plate (1% BSA) p2->p3 p4 4. Wash Plate p3->p4 r1 5. Add Standards/Samples & Primary Antibody Mixture p4->r1 r2 6. Incubate (Competition Occurs) r1->r2 r3 7. Wash Plate r2->r3 d1 8. Add Secondary Ab-HRP r3->d1 d2 9. Incubate d1->d2 d3 10. Wash Plate d2->d3 s1 11. Add TMB Substrate d3->s1 s2 12. Incubate (Dark) s1->s2 s3 13. Add Stop Solution s2->s3 s4 14. Read at 450 nm s3->s4

Caption: Competitive ELISA Workflow.

  • Coating: Add 100 µL of the this compound-BSA coating solution to each well. Incubate overnight at 4°C.[9]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[9]

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[9]

  • Washing: Discard the blocking solution and wash the plate 3 times as in step 2.

  • Competition: In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody solution for 30 minutes. Transfer 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the solution and wash the plate 4 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[9]

  • Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.[6]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Principle of Competitive Inhibition

The signal generated is inversely proportional to the amount of analyte in the sample. High analyte concentration leads to less antibody binding to the plate and a weaker signal, while low analyte concentration results in more antibody binding and a stronger signal.

Caption: Principle of Competitive Inhibition.

Data Analysis
  • Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis against its corresponding concentration on the X-axis. A sigmoidal curve is expected.

  • Curve Fitting: Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve. The relationship between absorbance and concentration is inverse.

  • Calculate Concentrations: Interpolate the concentration of this compound in the samples from the standard curve. Ensure that the absorbance values of the samples fall within the dynamic range of the curve. Apply the appropriate dilution factor if samples were diluted.

References

Application Notes and Protocols: N-Desmethyl Pimavanserin in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin.[1][2] Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3][4] The therapeutic effects of Pimavanserin are thought to be mediated through a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors, and to a lesser extent, at 5-HT2C receptors.[5][6] Notably, Pimavanserin lacks significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which differentiates it from many other antipsychotic medications.[5]

This compound is formed via metabolism primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2] It has a significantly longer half-life than its parent compound, approximately 200 hours compared to 57 hours for Pimavanserin.[3][7] While Pimavanserin has been extensively characterized, detailed public data on the specific receptor binding affinities of this compound is less available. However, its designation as an active metabolite suggests it contributes to the overall pharmacological profile of Pimavanserin. These application notes provide a summary of the known receptor binding data for both compounds and a detailed protocol for performing a 5-HT2A receptor binding assay, which is applicable for the characterization of this compound.

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative data on the binding affinity of Pimavanserin and its active metabolite, this compound (AC-279), for various receptors. This allows for a clear comparison of their pharmacological profiles.

CompoundReceptorBinding Affinity (Ki)Assay TypeReference
Pimavanserin 5-HT2A0.087 nMRadioligand Binding[1][7]
5-HT2C0.44 nMRadioligand Binding[1][7]
Sigma 1120 nMRadioligand Binding[7]
Dopamine (D2), Muscarinic, Histaminergic, Adrenergic>300 nMRadioligand Binding[7]
This compound (AC-279) 5-HT2AActive MetaboliteIn Vitro Assays[1][2]
5-HT2CActive MetaboliteIn Vitro Assays[1][2]

Note: Specific Ki values for this compound are not widely published, but it is confirmed to be an active metabolite.

Experimental Protocols

Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for the human 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells), or cell membranes prepared from these cells.

  • Radioligand: [³H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin or Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates: For setting up the assay.

  • Glass Fiber Filter Mats: (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Cell Harvester.

2. Membrane Preparation:

  • Culture cells expressing the human 5-HT2A receptor to a high density.

  • Harvest the cells and centrifuge at a low speed to pellet them.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer or sonicator.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

  • On the day of the experiment, thaw the membrane preparation and dilute it in assay buffer to the desired concentration (typically 5-20 µg of protein per well).

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Ketanserin), 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Test Compound: 50 µL of each dilution of this compound, 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension. The final concentration of [³H]Ketanserin should be close to its Kd value for the 5-HT2A receptor (typically 0.5-2 nM).

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats completely.

  • Place the dried filters into scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the test compound, determine the percentage of specific binding at each concentration relative to the control (assay buffer only).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of the radioligand used.

    • Kd = dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Pimavanserin Pimavanserin / This compound (Inverse Agonist) Pimavanserin->Receptor Inhibits (Inverse Agonism) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare 5-HT2A Receptor Membranes D Combine Membranes, Radioligand, and Test Compound in 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([³H]Ketanserin) Solution C->D E Incubate to Reach Equilibrium D->E F Filter and Wash to Separate Bound and Free Ligand E->F G Add Scintillation Cocktail and Count Radioactivity F->G H Calculate IC50 and Ki Values G->H

References

Application Notes and Protocols for Cell-Based Functional Assays of N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin, an atypical antipsychotic agent. Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The therapeutic effects of Pimavanserin are thought to be mediated through a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors and, to a lesser extent, at 5-HT2C receptors.[1] this compound shares a similar pharmacological profile with its parent compound and is characterized by a significantly longer half-life of approximately 200 hours, compared to about 57 hours for Pimavanserin.[2]

These application notes provide detailed protocols for cell-based functional assays to characterize the pharmacology of this compound, specifically focusing on its interaction with the 5-HT2A receptor. The protocols are designed for researchers in pharmacology and drug development to assess the potency and functional activity of this compound.

Pharmacological Profile of this compound

This compound, like its parent compound, exhibits high affinity and inverse agonist activity at the 5-HT2A receptor. Inverse agonists are molecules that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. This is distinct from a neutral antagonist, which blocks the agonist's effect without having any intrinsic activity of its own. The following tables summarize the quantitative pharmacological data for both Pimavanserin and its active metabolite, this compound.

Table 1: Receptor Binding Affinity (Ki) of Pimavanserin and this compound

CompoundReceptorKi (nM)
Pimavanserin5-HT2A0.087[1]
This compound (AC-279)5-HT2A0.048
Pimavanserin5-HT2C0.44[1]
This compound (AC-279)5-HT2C0.51

Table 2: Functional Activity (IC50) of Pimavanserin and this compound

CompoundAssayReceptorIC50 (nM)
PimavanserinR-SAT™ (Inverse Agonist)5-HT2A0.4[1]
This compound (AC-279)R-SAT™ (Inverse Agonist)5-HT2A0.3
PimavanserinR-SAT™ (Inverse Agonist)5-HT2C16[1]
This compound (AC-279)R-SAT™ (Inverse Agonist)5-HT2C10

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described in these application notes, the following diagrams have been generated using Graphviz.

G cluster_receptor 5-HT2A Receptor Activation cluster_inverse_agonist Inverse Agonist Action Serotonin (Agonist) Serotonin (Agonist) 5-HT2A Receptor 5-HT2A Receptor Serotonin (Agonist)->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates This compound This compound 5-HT2A Receptor (Constitutive Activity) 5-HT2A Receptor (Constitutive Activity) This compound->5-HT2A Receptor (Constitutive Activity) Binds and Stabilizes Inactive State Reduced Basal Signaling Reduced Basal Signaling 5-HT2A Receptor (Constitutive Activity)->Reduced Basal Signaling Leads to

Figure 1: 5-HT2A Receptor Signaling and Inverse Agonism

G cluster_workflow Calcium Flux Assay Workflow start Start cell_culture Culture HEK293-5HT2A cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with Fluo-4 AM plating->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_addition Add 5-HT (agonist) compound_addition->agonist_addition measurement Measure fluorescence (FLIPR) agonist_addition->measurement analysis Data analysis (IC50 determination) measurement->analysis end End analysis->end

Figure 2: Calcium Flux Assay Workflow

G cluster_workflow IP1 Accumulation Assay Workflow start Start cell_culture Culture CHO-5HT2A cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating compound_addition Add this compound plating->compound_addition agonist_addition Add 5-HT (agonist) compound_addition->agonist_addition lysis_and_detection Lyse cells and add HTRF reagents agonist_addition->lysis_and_detection measurement Measure HTRF signal lysis_and_detection->measurement analysis Data analysis (IC50 determination) measurement->analysis end End analysis->end

Figure 3: IP1 Accumulation Assay Workflow

Experimental Protocols

The following protocols describe two key cell-based functional assays to determine the inverse agonist/antagonist activity of this compound at the 5-HT2A receptor.

Calcium Flux Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

  • Cells: HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Reagents:

    • Fluo-4 AM calcium indicator dye.

    • Probenecid (optional, to prevent dye leakage).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • 5-HT2A Agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Instrumentation: A fluorescence microplate reader with kinetic read capability and automated liquid handling (e.g., FLIPR®, FlexStation®).

Protocol:

  • Cell Culture and Plating:

    • Culture the HEK293-5HT2A cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells and seed them into the assay plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in Assay Buffer (with or without probenecid).

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound, the positive control antagonist, and a vehicle control in Assay Buffer.

    • Add the diluted compounds to the dye-loaded cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement:

    • Prepare a solution of serotonin in Assay Buffer at a concentration that will elicit a submaximal (EC80) response.

    • Place the cell plate and the agonist plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated liquid handler to add the serotonin solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of the agonist.

    • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the positive control representing 100% inhibition.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway activated by the 5-HT2A receptor. This is often performed using a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

Materials:

  • Cells: CHO-K1 cell line stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Plates: White, solid-bottom 96-well or 384-well microplates.

  • Reagents:

    • IP-One HTRF® Assay Kit (or equivalent).

    • 5-HT2A Agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • Positive Control: A known 5-HT2A antagonist.

  • Instrumentation: An HTRF®-compatible microplate reader.

Protocol:

  • Cell Culture and Plating:

    • Culture the CHO-5HT2A cells as described for the calcium flux assay.

    • Seed the cells into the assay plates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound, the positive control, and a vehicle control in the stimulation buffer provided with the assay kit.

    • Aspirate the culture medium and add the diluted compounds to the cells.

    • Prepare the serotonin solution in the stimulation buffer at a concentration that will elicit a submaximal (EC80) response.

    • Add the serotonin solution to the wells containing the test compounds.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the incubation, add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor to each well.

    • Incubate the plate for 1 hour at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well. The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the positive control representing 100% inhibition.

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to a four-parameter logistic equation to determine the IC50 value.

Conclusion

These application notes provide a comprehensive guide for the cell-based functional characterization of this compound. The detailed protocols for calcium flux and IP1 accumulation assays, along with the summarized pharmacological data and visual workflows, offer researchers the necessary tools to investigate the inverse agonist properties of this important metabolite at the 5-HT2A receptor. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of the pharmacology of this compound and its potential therapeutic applications.

References

Application Notes and Protocols for Studying N-Desmethyl Pimavanserin Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3] It is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5 to its major active metabolite, N-Desmethyl Pimavanserin (AC-279).[1][4][5] This metabolite is pharmacologically active and has a significantly longer half-life than the parent compound, approximately 200 hours compared to 57 hours for pimavanserin.[1][2] Given that this compound is a major circulating active metabolite, understanding its ability to cross the blood-brain barrier (BBB) is critical for fully characterizing its contribution to the overall efficacy and safety profile of pimavanserin.

The BBB is a highly selective barrier formed by brain microvascular endothelial cells, which are connected by tight junctions.[6][7] It strictly regulates the passage of substances from the bloodstream into the central nervous system (CNS), protecting the brain from potentially harmful compounds while allowing the entry of essential nutrients.[8] For CNS-active drugs and their metabolites, sufficient BBB penetration is a prerequisite for reaching their therapeutic targets. Conversely, efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of the brain, limiting their efficacy.[9][10]

This document provides a detailed protocol for a multi-faceted approach to characterize the BBB penetration of this compound, employing a combination of in silico predictions, in vitro models, and in vivo studies. These methods are designed to assess passive permeability, identify potential interactions with efflux transporters, and quantify the extent of brain exposure in a preclinical setting.

Physicochemical and Pharmacokinetic Properties

A summary of the known properties of Pimavanserin and its active metabolite, this compound, is essential for designing and interpreting BBB penetration studies.

PropertyPimavanserinThis compound (AC-279)Reference(s)
Molecular Weight 427.56 g/mol 413.53 g/mol (Predicted)[1][3]
Chemical Formula C₂₅H₃₄FN₃O₂C₂₄H₃₂FN₃O₂[3][4]
Protein Binding 94-97%Data not specified, likely high[3]
Metabolism Primarily via CYP3A4/3A5Formed by N-demethylation of Pimavanserin[1][2][4]
Elimination Half-life ~57 hours~200 hours[1][2][5]
Time to Max Plasma Conc. 6 hours6 hours[1][4]
Known Activity 5-HT₂ₐ receptor inverse agonist/antagonistActive metabolite with similar receptor activity[4][11]

Experimental Protocols

A tiered approach is recommended to comprehensively evaluate the BBB penetration of this compound. This workflow begins with high-throughput in vitro assays to assess passive permeability and efflux liability, followed by definitive in vivo studies to quantify brain exposure.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation cluster_2 Outcome PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK_MDR1 MDCK-MDR1 Transwell Assay (Permeability & P-gp Efflux) PAMPA->MDCK_MDR1 Initial Screen PK_Study Rodent Pharmacokinetic Study (Plasma & Brain Sampling) MDCK_MDR1->PK_Study Proceed if permeable or to confirm efflux Analysis LC-MS/MS Quantification of this compound PK_Study->Analysis Calculation Calculate Kp and Kp,uu (Brain Penetration Ratios) Analysis->Calculation Result Quantified BBB Penetration Profile Calculation->Result

Caption: Overall experimental workflow for assessing BBB penetration.
In Vitro Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a rapid, non-cell-based method to evaluate the passive, transcellular permeability of a compound across an artificial lipid membrane, simulating the BBB.[12]

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane). A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4) containing a solubility enhancer if necessary.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it into the donor buffer (final DMSO concentration <1%).

  • Assay Incubation: Add the compound solution to the donor wells. Place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VA / (Area * time)) Where CA is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Data Interpretation:

Permeability (Pe) (x 10⁻⁶ cm/s)Predicted BBB Penetration
> 4.0High
2.0 - 4.0Medium
< 2.0Low
In Vitro Protocol 2: Cell-Based Transwell Assay for Permeability and P-gp Efflux

This protocol uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which encodes for the P-gp efflux transporter.[13][14] This model allows for the simultaneous assessment of permeability and active efflux.[13]

G cluster_transport start Seed MDCK-MDR1 cells on Transwell inserts culture Culture for 5-7 days to form a confluent monolayer start->culture teer Measure TEER (>200 Ω·cm² indicates integrity) culture->teer experiment Perform bidirectional transport experiment (Apical to Basolateral & Basolateral to Apical) teer->experiment A_B A -> B (Blood to Brain) experiment->A_B B_A B -> A (Brain to Blood) experiment->B_A sampling Collect samples from receiver chambers at specified time points A_B->sampling B_A->sampling analysis Quantify compound concentration using LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio (ER) analysis->calculation

Caption: Workflow for the in vitro Transwell permeability assay.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells according to the supplier's recommendations.

  • Seeding: Seed cells onto permeable Transwell inserts (e.g., 1.0 µm pore size) at a high density. Culture for 5-7 days to allow for the formation of a tight, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value >200 Ω·cm² is generally considered acceptable for a tight monolayer.[6][15]

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical-to-Basolateral (A→B) Transport: Add this compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B→A) Transport: Add this compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C, 5% CO₂. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Apparent Permeability (Papp): Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): Calculate the ER to determine if the compound is a P-gp substrate: ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Predicted Brain Penetration
> 5.0High
1.0 - 5.0Medium
< 1.0Low
Efflux Ratio (ER)P-gp Substrate Potential
> 2.0Likely substrate
1.0 - 2.0Equivocal
< 1.0Not a substrate
In Vivo Protocol: Rodent Pharmacokinetic Study and Brain Penetration Assessment

This protocol determines the concentration of this compound in both the plasma and brain of rodents over time, providing the most physiologically relevant measure of BBB penetration.[16][17]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimatize animals for at least one week before the study.

  • Compound Administration: Administer a single dose of this compound via an appropriate route (e.g., intravenous or oral).

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via cardiac puncture or tail vein) into heparinized tubes. Immediately following blood collection, euthanize the animals and perfuse the brain with ice-cold saline to remove intravascular blood. Harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., PBS) to create a brain homogenate.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[18][19][20]

  • Calculations:

    • Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in plasma at the same time point.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the gold standard for assessing BBB penetration, as it corrects for protein binding.[13][17] Kp,uu = Kp / (fubrain / fuplasma) Where fubrain is the fraction unbound in the brain and fuplasma is the fraction unbound in plasma. These fractions must be determined experimentally using methods like equilibrium dialysis.

Data Interpretation:

Kp,uu ValueInterpretation
> 1.0Net influx into the brain (active uptake)
≈ 1.0Passive diffusion equilibrium
< 1.0Net efflux from the brain (e.g., via P-gp) or low permeability
Analytical Protocol: LC-MS/MS Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.[18][21]

Methodology:

  • Sample Preparation:

    • Plasma/Brain Homogenate: Use protein precipitation. Add 3 volumes of cold acetonitrile containing an appropriate internal standard to 1 volume of sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor-to-product ion transition for this compound and the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.[20]

Example Data Presentation

The following tables present hypothetical data for this compound based on the described protocols.

Table 1: Summary of In Vitro BBB Penetration and Efflux Data

AssayParameterResultInterpretation
PAMPA-BBB Pe (x 10⁻⁶ cm/s)3.1Medium passive permeability
MDCK-MDR1 Transwell Papp (A→B) (x 10⁻⁶ cm/s)1.8Medium permeability in a cell-based system
Papp (B→A) (x 10⁻⁶ cm/s)4.5-
Efflux Ratio (ER) 2.5 Likely a substrate of P-glycoprotein

Table 2: Summary of In Vivo Brain Penetration Data in Rats (at 4 hours post-dose)

ParameterValue
Plasma Concentration (Cplasma)150 ng/mL
Brain Concentration (Cbrain)90 ng/g
Fraction Unbound in Plasma (fuplasma)0.04 (4%)
Fraction Unbound in Brain (fubrain)0.02 (2%)
Brain-to-Plasma Ratio (Kp) 0.60
Unbound Ratio (Kp,uu) 0.30

Interpretation of In Vivo Data: The Kp value of 0.60 suggests moderate distribution into the brain tissue. However, the Kp,uu value of 0.30, which is significantly less than 1.0, strongly indicates that this compound is subject to active efflux from the brain, corroborating the in vitro finding that it is a P-gp substrate.

Visualization of P-glycoprotein Efflux

G blood_label brain_label endothelial_cell Brain Endothelial Cell (Blood-Brain Barrier) drug_blood Drug drug_cell Drug drug_blood->drug_cell Passive Diffusion pgp P-gp drug_cell->pgp pgp->drug_blood Active Efflux (ATP-dependent)

Caption: P-glycoprotein (P-gp) mediated efflux at the BBB.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Desmethyl Pimavanserin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of N-desmethyl pimavanserin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as AC-279) is the major and active metabolite of pimavanserin, an atypical antipsychotic medication.[1][2] In chromatographic analysis, it is crucial to achieve good peak shape for accurate quantification.

Q2: What is peak tailing in HPLC?

A2: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a "tail" on the right side of the peak. An ideal chromatographic peak has a symmetrical, Gaussian shape.[3] Peak tailing can negatively impact resolution and the accuracy of peak integration.[4]

Q3: What are the common causes of peak tailing for this compound?

A3: this compound is a basic compound, making it susceptible to interactions with acidic silanol groups on the surface of silica-based HPLC columns.[3][5][6] This is a primary cause of peak tailing. Other potential causes include inappropriate mobile phase pH, low buffer concentration, column overload, and issues with the HPLC system itself.[4][7]

Q4: Why is the mobile phase pH important for analyzing this compound?

Q5: What type of HPLC column is recommended for this compound analysis?

A5: To minimize peak tailing for basic compounds like this compound, it is advisable to use modern, high-purity silica columns with low silanol activity. End-capped columns or those with proprietary surface modifications designed to shield silanol groups are often preferred.[4][9]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_column 1. Column Evaluation start->check_column col_age Is the column old or overused? check_column->col_age check_mobile_phase 2. Mobile Phase Optimization mp_ph Is the mobile phase pH appropriate (2-3 units below pKa)? check_mobile_phase->mp_ph check_sample 3. Sample and Injection Parameters sample_overload Is there sample overload? check_sample->sample_overload check_system 4. HPLC System Check extra_col_vol Is there excessive extra-column volume? check_system->extra_col_vol solution_found Peak Shape Improved (Tailing Factor < 1.2) col_type Is the column suitable for basic compounds? col_age->col_type No replace_col Action: Replace with a new, end-capped or base-deactivated column. col_age->replace_col Yes col_type->check_mobile_phase Yes col_type->replace_col No replace_col->solution_found mp_buffer Is the buffer concentration adequate (25-50 mM)? mp_ph->mp_buffer Yes adjust_ph Action: Adjust pH to 2.5-3.5 using an appropriate acid (e.g., formic acid). mp_ph->adjust_ph No mp_buffer->check_sample Yes increase_buffer Action: Increase buffer concentration. mp_buffer->increase_buffer No adjust_ph->solution_found increase_buffer->solution_found sample_overload->check_system No dilute_sample Action: Dilute the sample and re-inject. sample_overload->dilute_sample Yes dilute_sample->solution_found extra_col_vol->solution_found No check_tubing Action: Check and minimize tubing length and diameter. extra_col_vol->check_tubing Yes check_tubing->solution_found

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps

1. Column Evaluation

  • Issue: Secondary interactions between the basic this compound and acidic silanol groups on the silica stationary phase are a primary cause of peak tailing.[3][5][6]

  • Action:

    • Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups.

    • Consider a column with a polar-embedded group or a phenyl-hexyl phase, which can offer alternative selectivity and improved peak shape for basic compounds.

    • If the column is old or has been used extensively with aggressive mobile phases, replace it. Column performance degrades over time.

2. Mobile Phase Optimization

  • Issue: The pH of the mobile phase is critical for controlling the ionization of both this compound and the stationary phase.

  • Action:

    • Adjust the mobile phase pH to be at least 2-3 units below the pKa of this compound. Since pimavanserin's pKa is 8.6, a mobile phase pH in the range of 2.5 to 3.5 is recommended.[8] This ensures the analyte is fully protonated and minimizes interactions with any ionized silanols. Use a suitable acidic modifier like formic acid or trifluoroacetic acid.

    • Ensure adequate buffer capacity. A buffer concentration of 25-50 mM is typically sufficient to maintain a stable pH and mask some silanol interactions.

    • Consider the organic modifier. Acetonitrile and methanol can have different effects on peak shape. Experiment with both to see which provides better symmetry.

Interaction Diagram

The diagram below illustrates the interaction between this compound and the stationary phase that can lead to peak tailing.

Chemical_Interactions Analyte-Stationary Phase Interactions cluster_good_peak Good Peak Shape (Low pH) cluster_peak_tailing Peak Tailing (Mid-Range pH) Analyte (Protonated) This compound (R3NH+) Stationary Phase (Protonated Silanols) C18-Si-OH Analyte (Protonated)->Stationary Phase (Protonated Silanols) Hydrophobic Interaction (Desired) Stationary Phase (Ionized Silanols) C18-Si-O- Analyte (Protonated)->Stationary Phase (Ionized Silanols) Ionic Interaction (Undesired - Causes Tailing)

Caption: Interactions leading to good vs. tailing peaks.

3. Sample and Injection Parameters

  • Issue: Injecting too much sample can overload the column, leading to peak distortion.

  • Action:

    • Reduce the injection volume or dilute the sample. This is a simple way to check for column overload. If peak shape improves with a lower concentration, overload was a contributing factor.

4. HPLC System Check

  • Issue: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Action:

    • Minimize the length and internal diameter of all tubing.

    • Ensure all fittings are properly made and there are no leaks.

Summary of Key Parameters and Their Effects
ParameterRecommended Setting for this compoundEffect on Peak Tailing
Column Chemistry High-purity, end-capped C18 or C8; Polar-embedded or Phenyl-hexylA suitable column minimizes silanol interactions, a primary cause of tailing for basic compounds.
Mobile Phase pH 2.5 - 3.5Low pH protonates the analyte and suppresses silanol ionization, reducing secondary interactions.
Buffer Concentration 25 - 50 mMMaintains a stable pH and can help mask residual silanol activity.
Organic Modifier Acetonitrile or MethanolCan influence selectivity and peak shape; empirical testing is recommended.
Sample Concentration As low as practical for detectionHigh concentrations can lead to column overload and peak distortion.
Extra-column Volume MinimizedReduces band broadening and improves peak symmetry.

Experimental Protocol: Systematic Troubleshooting

This protocol outlines a methodical approach to identifying and resolving the cause of this compound peak tailing.

Objective: To systematically investigate and eliminate potential causes of peak tailing for this compound.

Materials:

  • HPLC system with UV or MS detector

  • This compound reference standard

  • High-purity solvents (acetonitrile, methanol, water)

  • HPLC grade formic acid or other suitable acid

  • Phosphate or acetate buffer salts

  • A new, recommended HPLC column (e.g., end-capped C18, 2.1 or 4.6 mm i.d., < 5 µm particle size)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Establish a Baseline:

    • Prepare a standard solution of this compound at a known concentration in the mobile phase.

    • Run your current HPLC method and record the chromatogram, noting the tailing factor.

  • Isolate the Column as a Variable:

    • Replace the existing column with a new, recommended column.

    • Equilibrate the new column thoroughly with the mobile phase.

    • Inject the standard solution and observe the peak shape. If the tailing is resolved, the old column was the primary issue.

  • Optimize Mobile Phase pH:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using formic acid.

    • Inject the standard solution with each mobile phase, ensuring the column is properly equilibrated between runs.

    • Analyze the chromatograms to determine the optimal pH for peak symmetry.

  • Evaluate Buffer Concentration:

    • Using the optimal pH determined in the previous step, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Inject the standard and identify the buffer concentration that provides the best peak shape without excessive backpressure.

  • Check for Column Overload:

    • Prepare a series of dilutions of the standard solution (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing factor decreases with lower concentrations, sample overload is a contributing factor.

By following this structured approach, you can systematically identify and address the root cause of this compound peak tailing in your HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Analysis of N-Desmethyl Pimavanserin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-Desmethyl Pimavanserin, the active metabolite of Pimavanserin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its parent drug, Pimavanserin.

Observed Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect Mass Transitions (MRM settings).2. Suboptimal Ionization Source Conditions.3. Inefficient Extraction from Biological Matrix.4. Analyte Degradation.1. Verify the Q1/Q3 mass transitions. For this compound, a common transition is m/z 414.4 → 209.3. For Pimavanserin, it is m/z 428.2 → 223.4.[1]2. Optimize source parameters including temperature, gas flows (nebulizer, heater, curtain), and ion spray voltage. A starting point could be a temperature of 550°C and an ionization voltage of 4500 V in positive ion mode.[1]3. Ensure the sample preparation method, such as protein precipitation with acetonitrile, is appropriate for the plasma sample volume.[1][2]4. Prepare fresh stock solutions and store them appropriately. Avoid prolonged exposure of samples to room temperature.
Poor Peak Shape (Tailing or Fronting) 1. Suboptimal Chromatographic Conditions.2. Column Contamination or Degradation.3. Inappropriate Mobile Phase pH.1. Optimize the mobile phase gradient. A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1][2]2. Flush the column with a strong solvent or replace it if necessary. A C18 column is commonly used for this analysis.[1][2]3. Ensure the mobile phase pH is appropriate for the analytes; the use of formic acid typically ensures an acidic pH which is suitable for these compounds.
High Signal Variability or Poor Reproducibility 1. Matrix Effects (Ion Suppression or Enhancement).2. Inconsistent Sample Preparation.3. Instrument Instability.1. To mitigate matrix effects, improve chromatographic separation to resolve the analyte from co-eluting matrix components.[3] Consider using a stable isotope-labeled internal standard.2. Ensure consistent and precise execution of the sample preparation protocol, especially for protein precipitation.[1][2]3. Perform a system suitability test before running the sample batch to ensure the instrument is performing optimally.
Carryover 1. Inadequate rinsing of the autosampler injection system.2. Adsorption of the analyte to column or system components.1. Optimize the autosampler wash procedure, using a strong solvent to rinse the needle and injection port between samples.2. Introduce a blank injection after a high concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for this compound and Pimavanserin?

A1: For this compound, a commonly used MRM transition is m/z 414.4 → 209.3. For the parent drug, Pimavanserin, the transition is typically m/z 428.2 → 223.4.[1] It is always recommended to optimize these transitions on your specific instrument.

Q2: What type of LC column is suitable for this analysis?

A2: A C18 column is a common choice for the chromatographic separation of Pimavanserin and this compound.[1][2][4]

Q3: What is a typical sample preparation method for plasma samples?

A3: Protein precipitation using acetonitrile is a straightforward and effective method for preparing plasma samples for the analysis of Pimavanserin and its metabolites.[1][2]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression or enhancement, can be minimized by optimizing the sample cleanup procedure and ensuring good chromatographic separation of the analyte from endogenous matrix components.[3] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.

Q5: What are the typical instrument settings for ESI-MS/MS analysis?

A5: Analysis is typically performed using Electrospray Ionization (ESI) in positive ion mode.[1] Key parameters to optimize include the ion spray voltage (e.g., 4500 V), source temperature (e.g., 550°C), and gas flows (nebulizer, heater, curtain, and collision gas).[1]

Experimental Protocols

LC-MS/MS Method for this compound in Plasma

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 10 µL of plasma sample, add a suitable internal standard.

  • Add 30 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: C18, 2.6 µm, 3.0 x 50 mm (or equivalent)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1][2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 1 µL[2]

  • Column Temperature: 40°C[2]

  • Gradient:

    • 0.0-0.3 min: 10% B

    • 0.3-1.2 min: Linear gradient to 90% B

    • 1.2-2.2 min: Hold at 90% B

    • 2.2-2.3 min: Return to 10% B

    • 2.3-3.0 min: Re-equilibrate at 10% B[2]

3. Mass Spectrometry Parameters

  • Ion Source: Electrospray Ionization (ESI), Positive Mode[1]

  • MRM Transitions:

    • Pimavanserin: Q1: 428.2 m/z | Q3: 223.4 m/z[1]

    • This compound: Q1: 414.4 m/z | Q3: 209.3 m/z[1]

  • Ion Spray Voltage: 4500 V[1]

  • Source Temperature: 550°C[1]

  • Curtain Gas: 35 psi[1]

  • Nebulizer Gas (GS1): 55 psi[1]

  • Heater Gas (GS2): 55 psi[1]

  • Collision Gas (CAD): 7 psi[1]

Data Summary

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Pimavanserin428.2223.4[1], 223.0[4]
This compound414.4209.3[1]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation ESI_Source ESI Source (Positive Ion Mode) LC_Separation->ESI_Source MS_Analysis Tandem MS (MRM Detection) ESI_Source->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis.

Troubleshooting_Tree Start Poor or No Signal Check_MS Verify MS Parameters (MRM, Source) Start->Check_MS MS_OK Parameters Correct? Check_MS->MS_OK Check_LC Review LC Method (Column, Mobile Phase) LC_OK Method Suitable? Check_LC->LC_OK Check_Prep Examine Sample Prep (Extraction, Dilution) Prep_OK Prep Consistent? Check_Prep->Prep_OK MS_OK->Check_LC Yes Optimize_MS Optimize Source and MRM MS_OK->Optimize_MS No LC_OK->Check_Prep Yes Optimize_LC Optimize Gradient or Change Column LC_OK->Optimize_LC No Optimize_Prep Improve Extraction or Cleanup Prep_OK->Optimize_Prep No Resolved Issue Resolved Prep_OK->Resolved Yes Optimize_MS->Resolved Optimize_LC->Resolved Optimize_Prep->Resolved

Caption: Troubleshooting Decision Tree for Poor Signal.

References

Addressing matrix effects in N-Desmethyl Pimavanserin bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of N-Desmethyl Pimavanserin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound bioanalysis?

A1: The most common causes of matrix effects, particularly ion suppression in LC-MS/MS analysis, are co-eluting endogenous components from the biological matrix.[1][2][3] For plasma samples, phospholipids are a primary contributor to matrix effects.[1][4] Other potential sources include salts, proteins, and metabolites that are not adequately removed during sample preparation.[5][6]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: Two primary methods are recommended for evaluating matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.[1][7]

  • Post-Extraction Spike Method: This quantitative method compares the analyte's peak area in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solution at the same concentration.[1][7]

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. A SIL-IS has a similar chemical structure and chromatographic behavior to the analyte, allowing it to co-elute and experience similar matrix effects, thus providing more accurate quantification.[8][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but it must be thoroughly validated to ensure it adequately compensates for matrix effects.

Q4: Can the choice of ionization technique affect the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][3] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step Rationale
Column Contamination1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If flushing fails, replace the column.Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[10]
Inappropriate Injection SolventEnsure the injection solvent is of similar or weaker strength than the initial mobile phase.A stronger injection solvent can cause the analyte band to spread before it reaches the column, resulting in peak distortion.[10]
Column VoidReverse the column and flush at a low flow rate. If the issue persists, the column may need to be replaced.A void at the head of the column can lead to peak splitting and broadening.
Secondary Interactions1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase for basic analytes.Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step Rationale
Inefficient Protein Precipitation1. Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is a good starting point. 2. Ensure thorough vortexing and adequate centrifugation time and speed.Incomplete protein removal can lead to analyte loss and increased matrix effects.[11][12]
Suboptimal Liquid-Liquid Extraction (LLE) Conditions1. Adjust the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient extraction into the organic solvent. 2. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery for this compound.[1]The efficiency of LLE is highly dependent on the pH and the choice of extraction solvent.
Inefficient Solid-Phase Extraction (SPE)1. Ensure the correct SPE sorbent is being used for the analyte's properties (e.g., reversed-phase, ion-exchange). 2. Optimize the wash and elution steps to minimize analyte loss and maximize interference removal.[1]Proper method development is crucial for successful SPE.
Issue 3: Significant Ion Suppression
Possible Cause Troubleshooting Step Rationale
Co-elution with Phospholipids1. Modify the chromatographic gradient to achieve better separation between this compound and the phospholipid elution region. 2. Employ a more effective sample preparation technique to remove phospholipids, such as LLE or specialized phospholipid removal plates/cartridges.[1][4]Phospholipids are a major source of ion suppression in plasma samples.
Inadequate Sample CleanupSwitch from protein precipitation to a more selective sample preparation method like LLE or SPE.[8][13]More rigorous sample cleanup can remove a wider range of interfering compounds.
High Concentration of Co-administered DrugsIf the patient is on multiple medications, investigate potential for co-elution and ion suppression from these compounds. Adjust chromatographic conditions to separate them from the analyte of interest.Co-administered drugs can also act as a source of matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Aliquot Plasma: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with the internal standard solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts: Extract six different lots of blank plasma using the protein precipitation protocol described above.

  • Prepare Post-Spiked Samples: After evaporation and just before reconstitution, spike the dried extracts with this compound at low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at the same low and high QC concentrations.

  • Analyze Samples: Inject both the post-spiked samples and the neat solutions into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Quantitative Data Summary

Table 1: Example Matrix Effect and Recovery Data for this compound

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Extract)Matrix FactorMean Peak Area (Pre-Spiked Extract)Recovery (%)
This compound555,00053,5000.9751,00095.3
This compound50560,000548,0000.98525,00095.8
This compound5005,700,0005,650,0000.995,400,00095.6

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Injection Reconstitute->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing

Caption: Workflow for this compound Bioanalysis.

Troubleshooting_Logic Start Problem Observed: Inaccurate Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Assess_Recovery Assess Recovery Check_Peak_Shape->Assess_Recovery Yes Poor_Peak_Shape Poor Peak Shape: Tailing, Broadening, Splitting Check_Peak_Shape->Poor_Peak_Shape No Evaluate_Matrix_Effect Evaluate Matrix Effect Assess_Recovery->Evaluate_Matrix_Effect Yes Low_Recovery Low or Inconsistent Recovery Assess_Recovery->Low_Recovery No Ion_Suppression Significant Ion Suppression Evaluate_Matrix_Effect->Ion_Suppression Yes Acceptable_Results Results Acceptable Evaluate_Matrix_Effect->Acceptable_Results No Troubleshoot_Chroma Troubleshoot Chromatography: - Column Health - Injection Solvent - Mobile Phase Poor_Peak_Shape->Troubleshoot_Chroma Optimize_Sample_Prep Optimize Sample Prep: - PPT/LLE/SPE Conditions Low_Recovery->Optimize_Sample_Prep Improve_Cleanup Improve Sample Cleanup: - Alternative Method (LLE/SPE) - Phospholipid Removal Ion_Suppression->Improve_Cleanup Troubleshoot_Chroma->Check_Peak_Shape Optimize_Sample_Prep->Assess_Recovery Improve_Cleanup->Evaluate_Matrix_Effect

Caption: Troubleshooting Logic for Bioanalysis Issues.

References

Selection of internal standard for N-Desmethyl Pimavanserin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selection of an internal standard for the quantification of N-Desmethyl Pimavanserin.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

The ideal internal standard (IS) for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte, in this case, this compound (e.g., this compound-d3, -d4, or ¹³C-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects and extraction recovery.[1][2] This allows for the most accurate correction of experimental variability.

Q2: What are the key characteristics of a good internal standard?

A good internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally similar to the analyte to ensure comparable behavior during sample preparation and analysis.

  • No Interference: It must not interfere with the analyte or other endogenous components in the sample matrix.

  • Chromatographic Resolution: It should be well-resolved from the analyte peak unless it is a SIL-IS, which can co-elute.

  • Chemical Stability: It must be stable throughout the entire analytical process.

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analysis.

  • Appropriate Concentration: It should be added at a concentration that provides a good signal-to-noise ratio without saturating the detector.

Q3: Are there any recommended structural analog internal standards for this compound?

Yes, the scientific literature describes the use of vilazodone hydrochloride as an internal standard for the simultaneous quantification of both Pimavanserin and its active metabolite, this compound, in plasma samples using LC-MS/MS.[3][4] Vilazodone is a suitable choice due to its structural similarities and appropriate chromatographic and mass spectrometric properties.

Troubleshooting Guide

Issue 1: High variability in results between samples.

  • Potential Cause: Inconsistent addition of the internal standard, poor sample mixing, or matrix effects.

  • Troubleshooting Steps:

    • Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use a calibrated pipette.

    • Thoroughly vortex or mix each sample after adding the internal standard.

    • Evaluate the matrix effect by comparing the response of the internal standard in blank matrix versus a neat solution. If significant, a SIL-IS is highly recommended if one can be synthesized or sourced.

    • Ensure the internal standard is added at an early stage of the sample preparation to account for variability during extraction.

Issue 2: Poor peak shape or low signal intensity for the internal standard.

  • Potential Cause: Degradation of the internal standard, suboptimal LC-MS/MS conditions, or incorrect concentration.

  • Troubleshooting Steps:

    • Verify the stability of the internal standard in the sample matrix and storage conditions.

    • Optimize the mass spectrometry parameters (e.g., collision energy, cone voltage) specifically for the internal standard.

    • Adjust the concentration of the internal standard to be within the linear range of the instrument and comparable to the expected analyte concentrations.

    • Check the mobile phase composition and gradient to ensure good chromatographic peak shape.

Issue 3: Interference peak observed at the retention time of the internal standard.

  • Potential Cause: Endogenous components in the sample matrix or contamination.

  • Troubleshooting Steps:

    • Analyze a blank matrix sample (without internal standard) to check for endogenous interferences.

    • If an interference is present, modify the chromatographic conditions (e.g., change the gradient, use a different column) to achieve better separation.

    • If using a structural analog, select a different one with a retention time that is free from interference.

Experimental Protocols

LC-MS/MS Method for this compound Quantification using Vilazodone as Internal Standard

This protocol is adapted from a published method for the quantification of Pimavanserin and this compound in mouse plasma.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of acetonitrile.

  • Add 50 µL of an acetonitrile solution containing the internal standard, vilazodone hydrochloride, at a concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Transfer 40 µL of the supernatant and mix with 40 µL of a 50% acetonitrile solution.

  • Vortex the final mixture before injection.

2. Liquid Chromatography Conditions

  • Column: Phenomenex C18 (3.0 mm × 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: 20% to 80% B

    • 1.5-2.0 min: 80% B

    • 2.0-2.1 min: 80% to 20% B

    • 2.1-3.0 min: 20% B

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • This compound (AC-279): m/z 414.4 → 209.3[4]

    • Vilazodone Hydrochloride (IS): m/z 442.3 → 155.3[4]

  • Collision Gas (CAD): 7 psi

  • Curtain Gas (CUR): 35 psi

  • Nebulizing Gas (GS1): 55 psi

  • Heating Gas (GS2): 55 psi

  • Ionization Voltage (IS): 4500 V

  • Temperature: 550 °C

Data Presentation

The following table summarizes the validation data for the LC-MS/MS method for this compound using vilazodone as an internal standard, as reported by Ai et al. (2025).[3]

ParameterThis compound (AC-279)
Linearity Range 0.5 - 150 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) ≤ 10%
Inter-day Precision (%RSD) ≤ 10%
Intra-day Accuracy (%RE) 90.87% - 105.50%
Inter-day Accuracy (%RE) 90.87% - 105.50%
Matrix Effect Not explicitly reported for the metabolite alone
Recovery Not explicitly reported for the metabolite alone

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_acn Add Acetonitrile plasma->add_acn add_is Add Internal Standard (Vilazodone in Acetonitrile) add_acn->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject into LC-MS/MS vortex2->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition (Analyte/IS Peak Area Ratio) ms->data

Caption: Experimental workflow for this compound quantification.

start Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL-IS (e.g., this compound-d4) is_sil_available->use_sil Yes find_analog Select a Structural Analog IS is_sil_available->find_analog No validate Validate Method: Linearity, Accuracy, Precision, etc. use_sil->validate analog_criteria Criteria: - Similar physicochemical properties - No chromatographic interference - Elutes near the analyte find_analog->analog_criteria recommended_analog Recommended Analog: Vilazodone Hydrochloride find_analog->recommended_analog recommended_analog->validate

Caption: Logic for selecting an internal standard for this compound.

pimavanserin Pimavanserin metabolism Hepatic Metabolism (CYP3A4/5, CYP2D6, CYP2J2) pimavanserin->metabolism ndesmethyl This compound (Active Metabolite) metabolism->ndesmethyl

Caption: Metabolic pathway of Pimavanserin to this compound.[5]

References

Technical Support Center: Optimizing N-Desmethyl Pimavanserin Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of N-Desmethyl Pimavanserin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and reliable quantification of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

A1: Low recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) may not be suitable for the analyte's physicochemical properties or the specific biological matrix.

  • Incorrect pH: this compound is a basic compound. The pH of the sample and extraction solvents plays a critical role in its ionization state and subsequent solubility in aqueous or organic phases.

  • Insufficient Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

  • Analyte Adsorption: The analyte may adsorb to the surfaces of collection tubes, pipette tips, or vials, especially if there are active sites on the plastic or glass.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh pH conditions or certain solvents could potentially lead to degradation.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects for this compound, consider the following strategies:

  • Optimize Sample Cleanup: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components, such as phospholipids, compared to protein precipitation (PPT).

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient, or using a different column chemistry can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Q3: Which extraction method is best for this compound from plasma?

A3: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources.

  • Protein Precipitation (PPT): This method is fast, simple, and has shown high recovery for this compound. However, it provides the least amount of sample cleanup and may result in more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough sample cleanup, leading to reduced matrix effects and potentially higher sensitivity. It is, however, more time-consuming and requires more method development.

  • Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and is particularly useful for basic compounds like this compound, where pH can be manipulated to drive the extraction.

Troubleshooting Guides

Issue 1: Low Recovery with Protein Precipitation

Symptoms:

  • The peak area of this compound is consistently lower than expected.

  • The internal standard signal is also low.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A 3:1 or 4:1 ratio is common. Vortex the sample vigorously immediately after adding the solvent to ensure thorough mixing and complete protein crashing.
Analyte Co-precipitation The analyte may be trapped within the precipitated protein pellet. After centrifugation, consider resuspending the pellet in a small volume of the precipitation solvent, vortexing, and centrifuging again. Combine the supernatants.
Suboptimal Precipitation Solvent While acetonitrile is commonly used and has shown good recovery, other organic solvents like methanol or acetone can be tested. The choice of solvent can influence the degree of protein removal and analyte recovery.
Precipitation at the Wrong Temperature Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Symptoms:

  • Low analyte signal in the final eluate.

  • Analyte detected in the wash fractions.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Sorbent For this compound, a mixed-mode cation exchange (MCX) sorbent is a good starting point due to its basic nature. Alternatively, a reversed-phase sorbent like C8 or C18 can be used if the pH of the loading solution is adjusted to ensure the analyte is retained.
Sorbent Bed Drying Out Ensure the sorbent bed does not dry out after conditioning and equilibration steps, before the sample is loaded.
Incorrect pH of Loading Solution For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of this compound to ensure it is in its neutral, more retentive form. For cation exchange SPE, adjust the sample pH to be at least 2 units below the pKa to ensure it is protonated (charged).
Wash Solvent is Too Strong The wash solvent may be eluting the analyte prematurely. Reduce the organic content of the wash solvent or adjust its pH.
Elution Solvent is Too Weak The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, increase the organic content of the elution solvent. For cation exchange SPE, the elution solvent should contain a counter-ion or be at a pH that neutralizes the analyte. For example, a small percentage of ammonia in the organic solvent can be effective.
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Consider a second elution step and combining the eluates.
Issue 3: Low Recovery with Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low analyte signal in the final organic extract.

  • Emulsion formation during extraction.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect pH of Aqueous Phase To extract the basic this compound from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.
Suboptimal Organic Solvent The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane are common choices. The ideal solvent will have high solubility for the neutral form of the analyte and be immiscible with water.
Emulsion Formation Vigorous shaking can lead to emulsions. Instead, gently invert the extraction tube multiple times. Adding salt ("salting out") to the aqueous phase can help break emulsions and improve extraction efficiency. Centrifugation can also be used to separate the layers.
Insufficient Phase Separation Allow adequate time for the layers to separate completely. Ensure that none of the aqueous layer is carried over with the organic layer during transfer.
Back Extraction Issues If performing a back extraction into an acidic aqueous phase, ensure the pH is low enough (at least 2 units below the pKa) to fully protonate the analyte and make it water-soluble.

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical performance data for different extraction methods. Note that data for SPE and LLE are based on methods for structurally similar basic compounds and serve as a starting point for method development for this compound.

Table 1: Recovery of this compound using Protein Precipitation

AnalyteConcentration (ng/mL)Extraction Recovery (%)
This compoundLow QC98.55 - 101.23
Medium QC100.00 - 102.06
High QC96.10 - 102.64
Data from a validated LC-MS/MS method in mouse plasma.

Table 2: Typical Recovery for Basic Drugs using Solid-Phase Extraction (Mixed-Mode Cation Exchange)

Analyte TypeSorbentTypical Recovery (%)
Basic DrugMixed-Mode Cation Exchange> 85
Basic DrugC18 (with pH adjustment)> 80
General expected recovery based on literature for similar compounds.

Table 3: Typical Recovery for Basic Drugs using Liquid-Liquid Extraction

Analyte TypeExtraction ConditionsTypical Recovery (%)
Basic DrugpH adjustment & suitable organic solvent75 - 95
General expected recovery based on literature for similar compounds.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This protocol is based on a validated method for the determination of Pimavanserin and this compound in mouse plasma.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for a Basic Compound from Plasma (Starting Point)

This is a general protocol for a mixed-mode cation exchange (MCX) sorbent.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge.

  • Equilibration:

    • Pass 1 mL of water through the cartridge.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Protocol 3: General Liquid-Liquid Extraction (LLE) for a Basic Compound from Urine (Starting Point)

This is a general protocol that utilizes pH adjustment.

  • Sample Preparation:

    • To 1 mL of urine in a screw-cap tube, add an internal standard.

    • Add 50 µL of 5 M sodium hydroxide to adjust the pH to >10. Vortex briefly.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE).

    • Cap the tube and gently mix on a rocker for 15 minutes.

  • Centrifugation:

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Organic Phase Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Visualizations

Experimental_Workflow_SPE cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample acid 4% Phosphoric Acid plasma->acid vortex1 Vortex acid->vortex1 condition Condition (Methanol) vortex1->condition Pre-treated Sample equilibrate Equilibrate (Water) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (0.1 M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate elute->evaporate Eluate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Low_Recovery start Low Recovery of This compound extraction_method Which extraction method? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT spe Solid-Phase Extraction extraction_method->spe SPE lle Liquid-Liquid Extraction extraction_method->lle LLE ppt_cause1 Incomplete Precipitation? (Check solvent:sample ratio) ppt->ppt_cause1 ppt_cause2 Analyte Co-precipitation? (Re-extract pellet) ppt->ppt_cause2 spe_cause1 Incorrect Sorbent/pH? spe->spe_cause1 spe_cause2 Wash Too Strong? spe->spe_cause2 spe_cause3 Elution Too Weak? spe->spe_cause3 lle_cause1 Incorrect Aqueous pH? lle->lle_cause1 lle_cause2 Emulsion Formation? lle->lle_cause2

N-Desmethyl Pimavanserin stability testing in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Pimavanserin. The information is designed to address specific issues that may be encountered during stability testing in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: The stability of this compound, like many drug metabolites, can be influenced by several factors. These include temperature, pH, enzymatic degradation, and exposure to light.[1][2] It is crucial to control these variables during sample collection, processing, and storage to ensure accurate quantification.

Q2: What are the recommended storage conditions for plasma samples containing this compound?

A2: For long-term storage, it is recommended to keep plasma samples at -40°C or colder.[3] Studies on this compound in mouse plasma have shown it to be stable for at least 7 days at -40°C.[3] For short-term storage, such as on the benchtop during sample processing, it is advisable to keep the samples on ice or at 4°C for no longer than 4 hours.[3]

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

A3: Based on stability studies in mouse plasma, this compound is stable for at least three freeze-thaw cycles when samples are frozen at -40°C.[3] It is best practice to minimize the number of freeze-thaw cycles to prevent potential degradation.[4]

Q4: Is this compound expected to be stable in whole blood?

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively detailed in the literature, studies on the parent drug, Pimavanserin, have shown it undergoes degradation through acid and base hydrolysis of the urea functional group and N-oxidation of the aliphatic tertiary amine.[6] It is plausible that this compound may be susceptible to similar degradation routes.

Troubleshooting Guides

This section addresses common problems encountered during the stability testing of this compound.

Issue 1: Low Analyte Recovery or High Variability in Results
Potential Cause Troubleshooting Step
Degradation during sample collection and processing Ensure blood samples are processed to plasma promptly, preferably at refrigerated temperatures. If delays are unavoidable, validate the stability of this compound in whole blood for the expected duration of the delay.
Benchtop instability Minimize the time plasma samples are at room temperature. Keep samples on ice or in a refrigerated autosampler during analysis. Verify benchtop stability at the expected temperature and for the anticipated duration of the analytical run.
Inappropriate storage temperature For long-term storage, use a freezer set to -40°C or -80°C. Ensure the freezer temperature is consistently maintained and monitored.
Multiple freeze-thaw cycles Aliquot samples into smaller volumes to avoid the need for repeated thawing of the entire sample. Validate the number of freeze-thaw cycles the analyte is stable for.
pH-dependent degradation The pH of the biological matrix can influence stability.[1] If pH-dependent degradation is suspected, investigate the effect of pH on stability and consider using buffered collection tubes if necessary.
Adsorption to container surfaces Use low-binding polypropylene tubes for sample collection and storage. Silanized glass vials can also be considered for the autosampler.
Issue 2: Inconsistent Results Between Different Batches of Matrix
Potential Cause Troubleshooting Step
Matrix effect Different lots of biological matrix can have varying levels of endogenous components that may interfere with the ionization of the analyte in the mass spectrometer. Evaluate the matrix effect during method validation using at least six different lots of matrix.
Enzymatic activity The activity of metabolic enzymes can vary between individuals and lots of matrix. If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the collection tubes, but this must be carefully validated to ensure it does not interfere with the assay.
Different anticoagulant The type of anticoagulant used (e.g., EDTA, heparin, citrate) can potentially affect analyte stability and the pH of the plasma.[5] Ensure the same anticoagulant is used for all study samples and for the preparation of calibration standards and quality controls.

Data Presentation

The following tables summarize the stability of this compound (AC-279) in mouse plasma under various conditions.

Table 1: Short-Term Stability of this compound in Mouse Plasma

ConditionConcentration (ng/mL)Mean Recovery (%)RSD (%)
Room Temperature (4 hours)1.595.83.2
1597.22.8
15098.51.9
4°C (4 hours)1.598.12.5
1599.31.7
150100.21.1

Data adapted from a study by Ai et al. (2025) on the stability of this compound in mouse plasma.[3]

Table 2: Freeze-Thaw and Long-Term Stability of this compound in Mouse Plasma

ConditionConcentration (ng/mL)Mean Recovery (%)RSD (%)
3 Freeze-Thaw Cycles (-40°C)1.594.74.1
1596.83.5
15097.92.6
Long-Term Storage at -40°C (7 days)1.596.23.8
1598.02.9
15099.12.1

Data adapted from a study by Ai et al. (2025) on the stability of this compound in mouse plasma.[3] The accuracy of the stability samples was reported to be within 86.97% to 103.63%, with a precision (RSD) within 8.48%.[3]

Experimental Protocols

Protocol 1: Assessment of Short-Term (Benchtop) Stability
  • Preparation of QC Samples:

    • Spike blank, pre-screened biological matrix (e.g., human plasma) with this compound to prepare low and high concentration quality control (QC) samples.

  • Incubation:

    • Aliquot the low and high QC samples and leave them on the benchtop at room temperature (approximately 25°C) for specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing:

    • At each time point, process the samples for analysis. A typical protein precipitation method involves adding a volume of cold acetonitrile (e.g., 3 volumes) containing an appropriate internal standard.

    • Vortex the samples to precipitate proteins and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Preparation of QC Samples:

    • Prepare low and high concentration QC samples in the desired biological matrix.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this cycle for a predetermined number of times (typically a minimum of three cycles).

  • Sample Processing and Analysis:

    • After the final thaw, process and analyze the samples alongside a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (time zero samples).

  • Data Evaluation:

    • The concentrations of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 3: Assessment of Long-Term Stability
  • Preparation and Storage of QC Samples:

    • Prepare a sufficient number of low and high concentration QC sample aliquots.

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis at Time Points:

    • Analyze a set of QC samples at various time points (e.g., 1, 3, 6, 9, and 12 months) against a freshly prepared calibration curve.

  • Data Evaluation:

    • The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Spike Blank Matrix with This compound qcs Prepare Low and High Concentration QCs start->qcs benchtop Benchtop Stability (Room Temperature) qcs->benchtop Incubate freezethaw Freeze-Thaw Cycles (-80°C to RT) qcs->freezethaw Cycle longterm Long-Term Storage (-80°C) qcs->longterm Store process Sample Processing (e.g., Protein Precipitation) benchtop->process freezethaw->process longterm->process lcms LC-MS/MS Analysis process->lcms evaluate Compare to Freshly Prepared Calibration Curve lcms->evaluate report Assess Stability (±15% of Nominal) evaluate->report

Caption: Workflow for this compound Stability Assessment.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Factors cluster_analytical Analytical Factors issue Inconsistent or Low Analyte Concentration collection Sample Collection & Processing Delay? issue->collection storage Improper Storage Temperature? issue->storage ft_cycles Excessive Freeze- Thaw Cycles? issue->ft_cycles matrix_effect Matrix Effect Variation? issue->matrix_effect adsorption Adsorption to Container? issue->adsorption ph_instability pH-Dependent Degradation? issue->ph_instability solution1 Validate Whole Blood Stability collection->solution1 Action solution2 Ensure Storage at -40°C or Colder storage->solution2 Action solution3 Aliquot Samples to Minimize Thawing ft_cycles->solution3 Action solution4 Evaluate Matrix Effect with Multiple Lots matrix_effect->solution4 Action solution5 Use Low-Binding Tubes/Vials adsorption->solution5 Action solution6 Investigate pH Effect & Consider Buffers ph_instability->solution6 Action

Caption: Troubleshooting Logic for Stability Testing Issues.

References

Technical Support Center: Pimavanserin and N-Desmethyl Pimavanserin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Pimavanserin and its active metabolite, N-Desmethyl Pimavanserin.

Troubleshooting Guide: Resolving Co-elution

Co-elution of Pimavanserin and its primary metabolite, this compound, can compromise the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Poor resolution or complete co-elution of Pimavanserin and this compound peaks in reverse-phase HPLC or UPLC-MS/MS analysis.

Initial Assessment:

Before modifying the analytical method, verify the following:

  • System Suitability: Ensure the chromatography system passes standard system suitability tests, including theoretical plates, tailing factor, and reproducibility.

  • Standard Integrity: Confirm the purity and integrity of both Pimavanserin and this compound reference standards.

  • Sample Preparation: Rule out any artifacts introduced during the sample extraction process. A common method involves protein precipitation with acetonitrile.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Observed q1 Is the mobile phase pH optimized? start->q1 a1_yes Adjust Mobile Phase pH q1->a1_yes No q2 Is the organic modifier percentage appropriate? q1->q2 Yes a1_yes->q2 a2_yes Modify Gradient or Isocratic Composition q2->a2_yes No q3 Is the column chemistry suitable? q2->q3 Yes a2_yes->q3 a3_yes Select Alternative Stationary Phase q3->a3_yes No q4 Are other parameters optimized? q3->q4 Yes a3_yes->q4 a4_yes Adjust Flow Rate or Temperature q4->a4_yes No end Resolution Achieved q4->end Yes a4_yes->end

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps:

1. Mobile Phase pH Adjustment:

  • Rationale: Pimavanserin and this compound are basic compounds. Small changes in the mobile phase pH can alter their ionization state and, consequently, their retention on a reverse-phase column.

  • Action: If using a buffered mobile phase, adjust the pH slightly. For example, if using a formic acid-based mobile phase, incrementally increase or decrease the formic acid concentration (e.g., from 0.1% to 0.2% or 0.05%). A study successfully used a mobile phase of 0.1% formic acid in both water and acetonitrile.[1]

2. Modify the Organic Modifier Percentage (Gradient or Isocratic):

  • Rationale: The polarity difference between Pimavanserin and its N-desmethyl metabolite is small. Adjusting the organic solvent concentration can enhance this difference.

  • Action (Gradient Elution):

    • Decrease the initial organic percentage: This will increase the retention of both compounds, potentially improving separation.

    • Shallow the gradient: A slower increase in the organic solvent concentration over time can improve the resolution of closely eluting peaks. A published method utilizes a gradient from 10% to 90% acetonitrile with 0.1% formic acid.[1][2]

  • Action (Isocratic Elution):

    • Decrease the overall organic percentage: This will increase retention times and may improve separation. A method for Pimavanserin alone used an isocratic mobile phase of acetonitrile, water, and potassium dihydrogen orthophosphate (40:10:50 v/v/v).[3]

3. Change the Stationary Phase:

  • Rationale: The choice of stationary phase chemistry can significantly impact selectivity.

  • Action:

    • Switch to a different C18 column: Not all C18 columns are the same. Variations in end-capping and silica purity can alter selectivity. Successful separations have been achieved on Phenomenex C18 and ACQUITY BEH C18 columns.[1][4][5]

    • Consider a phenyl-hexyl or cyano stationary phase: These offer different selectivity compared to C18 phases and may provide the necessary resolution.

4. Adjust Flow Rate and Temperature:

  • Rationale: These parameters influence chromatographic efficiency and can impact resolution.

  • Action:

    • Decrease the flow rate: This can lead to better peak separation, although it will increase the run time. A flow rate of 0.5 mL/min has been used successfully.[1]

    • Change the column temperature: Increasing the temperature can improve peak shape and sometimes alter selectivity. A column temperature of 40°C has been reported in a successful method.[1]

Experimental Protocols

Key Experimental Method for Separation of Pimavanserin and this compound:

This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of Pimavanserin (ACP-103) and this compound (AC-279) in mouse plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a small volume (e.g., 1 µL) into the UPLC-MS/MS system.[1]

2. UPLC-MS/MS Conditions:

  • Column: Phenomenex C18 (3.0 mm × 50 mm, 2.6 µm)[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 1 µL[1]

  • Gradient Program:

    • 0.0-0.3 min: 10% B

    • 0.3-1.2 min: Linear gradient to 90% B

    • 1.2-2.2 min: Hold at 90% B

    • 2.2-2.3 min: Return to 10% B

    • 2.3-3.0 min: Hold at 10% B[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Comparison of Chromatographic Methods for Pimavanserin Analysis

ParameterMethod 1 (UPLC-MS/MS)[1][2]Method 2 (RP-HPLC)[3]Method 3 (UPLC-MS/MS)[4][5]
Analyte(s) Pimavanserin & this compoundPimavanserinPimavanserin
Column Phenomenex C18 (3.0 x 50 mm, 2.6 µm)Agilent C18 (250 x 4.6 mm, 5 µm)ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.02M Potassium Dihydrogen OrthophosphateWater with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (50:40:10 - A:B:Water)Isocratic (30:70 - A:B)
Flow Rate 0.5 mL/min1.2 mL/min0.2 mL/min
Detection MS/MSPDA (290 nm)MS/MS

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical differences between Pimavanserin and this compound that make them difficult to separate? A1: this compound is formed by the removal of a methyl group from the piperidine nitrogen of Pimavanserin. This results in a very subtle change in polarity and molecular weight, making them structurally very similar and challenging to separate chromatographically.

Q2: My peaks for Pimavanserin and this compound are broad. What could be the cause? A2: Peak broadening can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Column Contamination: A dirty guard column or analytical column can cause peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to poor peak shape.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

Q3: Can I use a different sample preparation method besides protein precipitation? A3: Yes, other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. LLE with a solvent like tert-butyl methyl ether has been reported for Pimavanserin.[6] These methods can provide cleaner extracts, which may improve chromatographic performance and reduce matrix effects in MS detection.

Q4: Is a UPLC system necessary, or can I achieve separation on a standard HPLC system? A4: While UPLC systems with sub-2 µm particle columns generally offer higher resolution and faster analysis times, separation can also be achieved on a standard HPLC system.[3][7] You may need to use a longer column and a shallower gradient to achieve the same level of separation as on a UPLC system.

Q5: What are the expected MRM transitions for Pimavanserin and this compound? A5: A commonly used MRM transition for Pimavanserin is m/z 428.2 → 223.0.[4][5] The MRM transition for this compound would be different due to the change in molecular weight and would need to be optimized.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Metabolic Pathway of Pimavanserin Pimavanserin Pimavanserin (C25H34FN3O2) NDesmethyl This compound (C24H32FN3O2) Pimavanserin->NDesmethyl N-demethylation (Major Pathway) Other Other Metabolites Pimavanserin->Other Other metabolic reactions

Caption: Major metabolic pathway of Pimavanserin to this compound.

References

Minimizing ion suppression for N-Desmethyl Pimavanserin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of N-Desmethyl Pimavanserin.

Troubleshooting Guide

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem: Low or no signal for this compound

Possible Cause Recommended Action
Co-elution with interfering matrix components 1. Optimize chromatographic separation: Modify the gradient profile to better separate this compound from the matrix.[1][2] 2. Change the stationary phase: If using a C18 column, consider a different chemistry (e.g., phenyl-hexyl) to alter selectivity. 3. Perform a post-column infusion experiment: This will identify the retention time windows where ion suppression is most severe.
Suboptimal sample preparation 1. Switch from protein precipitation to a more rigorous technique: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract.[3] 2. Optimize the protein precipitation protocol: Experiment with different organic solvents (e.g., methanol vs. acetonitrile) and solvent-to-plasma ratios.[2][4][5]
Inappropriate ionization source parameters 1. Optimize key parameters: Systematically adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the this compound signal.[5]

Problem: Poor reproducibility and high variability in signal intensity

Possible Cause Recommended Action
Inconsistent sample matrix effects 1. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction. 2. Matrix-matched calibrants and quality controls: Prepare standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.
Carryover from previous injections 1. Optimize the wash solvent: Use a strong solvent mixture (e.g., high percentage of organic solvent with acid or base) to effectively clean the injector and column between runs. 2. Increase the wash volume and/or number of washes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for this compound?

Ion suppression for this compound, a basic compound, in biological matrices like plasma is often caused by co-eluting endogenous components, particularly phospholipids, salts, and other metabolites.[6] The use of simple sample preparation methods like protein precipitation can leave many of these interfering substances in the final extract.[1][2]

Q2: How can I quickly check for ion suppression in my assay?

A post-column infusion experiment is a definitive way to identify ion suppression zones. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of the analyte indicate retention times where co-eluting matrix components are causing suppression.

Q3: What are the recommended starting LC-MS/MS parameters for this compound analysis?

Based on published methods, here are typical starting conditions:

Parameter Recommendation
LC Column C18, e.g., Phenomenex C18 or Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm)[1][4][5]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water[1][2][4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Acetonitrile[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor and product ions should be optimized for your specific instrument.

Q4: Is protein precipitation a suitable sample preparation method for this compound?

While protein precipitation with acetonitrile or methanol is a fast and simple method reported in the literature for the analysis of Pimavanserin and its metabolites, it may not be sufficient to eliminate significant ion suppression, especially for low concentration samples.[1][2][4][5] If you encounter issues with sensitivity or reproducibility, consider more selective techniques like SPE or LLE.

Q5: What are the physicochemical properties of this compound that are relevant to ion suppression?

This compound has a molecular formula of C24H32FN3O2 and a molecular weight of approximately 413.5 g/mol .[7] As a secondary amine, it is a basic compound and will be readily protonated in the positive ion mode ESI. Its basic nature can make it susceptible to interactions with acidic phospholipids in the matrix, potentially leading to ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on your mass spectrometer.

  • Set up an infusion pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the LC column and the MS inlet.

  • Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline signal for this compound is observed.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a control source).

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for your specific application.

  • Select an appropriate SPE sorbent: A mixed-mode cation exchange sorbent is often a good choice for basic compounds like this compound.

  • Condition the SPE cartridge: Follow the manufacturer's instructions, typically involving sequential washes with methanol and water.

  • Equilibrate the cartridge: Use a buffer at a pH that ensures this compound is charged (e.g., a low pH buffer).

  • Load the pre-treated plasma sample: The plasma sample may need to be diluted and acidified before loading.

  • Wash the cartridge: Use a weak organic solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipophilic interferences.

  • Elute this compound: Use a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte and elute it from the sorbent.

  • Evaporate and reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies Problem Low or Inconsistent This compound Signal CheckSystem Verify System Suitability (e.g., injection of standard in solvent) Problem->CheckSystem Start PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion System OK OptimizeLC Optimize Chromatography (Gradient, Column) PostColumnInfusion->OptimizeLC Suppression Zone Identified ImproveSamplePrep Enhance Sample Preparation (SPE, LLE) PostColumnInfusion->ImproveSamplePrep Broad Suppression Observed UseSILIS Implement Stable Isotope-Labeled Internal Standard OptimizeLC->UseSILIS Co-elution Persists ImproveSamplePrep->UseSILIS Residual Suppression

Caption: A logical workflow for troubleshooting ion suppression.

SamplePrepWorkflow cluster_input Sample Input cluster_ppt Protein Precipitation (Basic) cluster_spe Solid-Phase Extraction (Advanced) cluster_output Analysis PlasmaSample Plasma Sample AddSolvent Add Acetonitrile/Methanol PlasmaSample->AddSolvent Condition Condition SPE Cartridge Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Higher Risk of Ion Suppression Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Elute->LCMS Lower Risk of Ion Suppression

Caption: Comparison of sample preparation workflows.

References

Method validation challenges for N-Desmethyl Pimavanserin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation for N-Desmethyl Pimavanserin analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in developing a robust analytical method for this compound?

A1: Based on available literature and general bioanalytical principles, the primary challenges include:

  • Achieving adequate sensitivity: As a metabolite, this compound concentrations can be low in biological matrices, requiring a highly sensitive analytical method.

  • Managing matrix effects: Biological samples are complex, and endogenous components can interfere with the ionization of this compound and the internal standard, leading to ion suppression or enhancement.[1][2]

  • Ensuring selectivity: The method must be able to distinguish this compound from its parent drug, Pimavanserin, and other potential metabolites or impurities.[3]

  • Maintaining stability: this compound may be susceptible to degradation under certain storage and handling conditions.[4][5][6][7]

Q2: What type of analytical technique is most suitable for this compound analysis in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed and suitable technique. It offers high sensitivity and selectivity, which are crucial for accurately quantifying low concentrations of metabolites in complex matrices.[4][8][9]

Q3: How can I minimize matrix effects in my this compound assay?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective sample preparation: Protein precipitation is a common and effective method for cleaning up plasma samples.[4] More extensive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be considered for more complex matrices.

  • Chromatographic separation: Optimizing the HPLC/UPLC conditions to ensure that this compound is chromatographically separated from co-eluting matrix components is critical.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound is the preferred choice as it co-elutes and experiences similar matrix effects, thus providing more accurate correction.

  • Dilution of the sample: If high matrix effects are observed, diluting the sample with a clean solvent can reduce the concentration of interfering components.

Q4: What are the typical acceptance criteria for method validation of this compound?

A4: Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters and typical acceptance criteria include:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should be ≤ 15% for quality control (QC) samples and ≤ 20% for the lower limit of quantification (LLOQ).[4]

  • Accuracy: The mean accuracy should be within 85-115% for QC samples and 80-120% for the LLOQ.[4]

  • Recovery: While there is no strict acceptance criterion, recovery should be consistent and reproducible across the concentration range.

  • Matrix Effect: The matrix factor should be consistent, and the %CV of the matrix factor across different lots of matrix should be ≤ 15%.

  • Stability: The analyte should be stable under various conditions (e.g., bench-top, freeze-thaw, long-term storage), with results within ±15% of the nominal concentration.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no signal for this compound Inefficient extractionOptimize the protein precipitation procedure (e.g., try different organic solvents, adjust solvent-to-plasma ratio). Consider alternative extraction methods like SPE or LLE.
Instability of the analyteEnsure proper storage of samples (e.g., -80°C). Evaluate bench-top, freeze-thaw, and autosampler stability. Prepare fresh stock and working solutions.[4]
Mass spectrometer settings not optimizedInfuse a standard solution of this compound to optimize MS parameters (e.g., collision energy, cone voltage).[9]
Poor peak shape (tailing, fronting, or splitting) Inappropriate mobile phase pHAdjust the pH of the aqueous mobile phase. Since this compound is a basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[4]
Column degradation or contaminationFlush the column with a strong solvent. If the problem persists, replace the column.
Incompatibility between injection solvent and mobile phaseEnsure the injection solvent is similar in composition to the initial mobile phase.
High variability in results (poor precision) Inconsistent sample preparationEnsure consistent and precise pipetting during sample preparation. Automate liquid handling if possible.
Significant matrix effectsUse a stable isotope-labeled internal standard. Evaluate and optimize the sample cleanup procedure to remove more interferences.
Instrument instabilityCheck for fluctuations in pump pressure, column temperature, and MS signal. Perform system maintenance as needed.
Inaccurate results Calibration curve issuesPrepare fresh calibration standards. Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples.
Internal standard variabilityUse a stable isotope-labeled internal standard if possible. Ensure the internal standard is added consistently to all samples and standards.
Cross-contamination or carryoverInject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Interference peaks observed Co-eluting endogenous compoundsOptimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.
Contamination from reagents or labwareUse high-purity solvents and reagents. Ensure all labware is clean.
Metabolite or degradant interferenceIf analyzing in the presence of Pimavanserin, ensure the method can chromatographically resolve the two compounds. Forced degradation studies can help identify potential degradation products.[10][11][12]

Experimental Protocols

LC-MS/MS Method for this compound in Mouse Plasma

This protocol is based on a validated method for the simultaneous determination of Pimavanserin and this compound in mouse plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of mouse plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Phenomenex C18 column (or equivalent).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient to ensure separation of this compound from Pimavanserin and other matrix components.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pimavanserin: m/z 428.2 → 223.0[8][9]

    • This compound (AC-279): Specific transitions need to be optimized, but would be based on the precursor ion of this compound.

    • Internal Standard: Dependent on the chosen internal standard.

  • Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to maximize signal intensity.[9]

Quantitative Data Summary

Table 1: Precision and Accuracy Data for this compound (AC-279) in Mouse Plasma[4]

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
AC-279LLOQ (0.5)≤ 20≤ 2080 - 120
Low QC (1.5)≤ 15≤ 1585 - 115
Medium QC (15)≤ 15≤ 1585 - 115
High QC (150)≤ 15≤ 1585 - 115

Table 2: Recovery and Matrix Effect for this compound (AC-279) in Mouse Plasma[4]

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
AC-279Low (1.5)96.10 - 102.64100.00 - 102.06
Medium (15)96.10 - 102.64100.00 - 102.06
High (150)96.10 - 102.64100.00 - 102.06

Table 3: Stability of this compound (AC-279) in Mouse Plasma[4]

Stability ConditionAccuracy (%)Precision (%RSD)
Bench-top (4h, room temp)86.97 - 103.63≤ 8.48
Freeze-thaw (3 cycles)86.97 - 103.63≤ 8.48
Long-term (-80°C, 30 days)86.97 - 103.63≤ 8.48

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis cluster_trouble Troubleshooting Dev_Sample Sample Preparation Dev_Chromo Chromatography Dev_Sample->Dev_Chromo Dev_MS Mass Spectrometry Dev_Chromo->Dev_MS Val_Select Selectivity Dev_MS->Val_Select Val_Lin Linearity Val_Select->Val_Lin Val_Prec_Acc Precision & Accuracy Val_Lin->Val_Prec_Acc Val_Rec_ME Recovery & Matrix Effect Val_Prec_Acc->Val_Rec_ME Val_Stab Stability Val_Rec_ME->Val_Stab Analysis Routine Sample Analysis Val_Stab->Analysis Trouble Issue Encountered? Analysis->Trouble Trouble->Dev_Sample Re-optimize

Caption: Workflow for analytical method validation and troubleshooting.

Troubleshooting_Logic start Poor Analytical Result check_peak Peak Shape/Intensity Issue? start->check_peak check_variability High Variability? check_peak->check_variability No opt_ms Optimize MS/MS Parameters check_peak->opt_ms Yes check_accuracy Inaccurate Results? check_variability->check_accuracy No eval_prep Review Sample Prep Consistency check_variability->eval_prep Yes prep_fresh_cal Prepare Fresh Calibrators check_accuracy->prep_fresh_cal Yes end Method Optimized check_accuracy->end No opt_chromo Adjust Chromatography opt_ms->opt_chromo check_stability Evaluate Analyte Stability opt_chromo->check_stability check_stability->end use_sil_is Use SIL-Internal Standard eval_prep->use_sil_is check_instrument Check Instrument Performance use_sil_is->check_instrument check_instrument->end check_is Verify Internal Standard prep_fresh_cal->check_is check_carryover Investigate Carryover check_is->check_carryover check_carryover->end

Caption: Logical flow for troubleshooting common analytical issues.

References

Technical Support Center: Enhancing the Sensitivity of N-Desmethyl Pimavanserin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Desmethyl Pimavanserin (AC-279). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

I. Troubleshooting Guide

This guide provides solutions to common issues encountered during the detection and quantification of this compound, with a focus on enhancing sensitivity.

Question Possible Causes Solutions
1. Why am I observing a low or no signal for this compound? - Suboptimal Ionization: Inefficient protonation of this compound in the mass spectrometer source. - Poor Fragmentation: Incorrect collision energy leading to weak product ion signals. - Sample Degradation: this compound may be unstable under the collection, storage, or extraction conditions. - Low Extraction Recovery: The chosen sample preparation method may not be efficiently extracting the analyte from the matrix.- Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal for the [M+H]⁺ ion of this compound. The analysis is typically performed using Electrospray Ionization (ESI) in positive ion mode.[1] - Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that yields the most intense and stable product ions for the MRM transitions. For AC-279, a common transition is m/z 414.4 → 209.3.[1] - Assess Analyte Stability: Conduct stability tests at various stages: bench-top, freeze-thaw, and long-term storage.[1] Samples should be stored at -40°C or lower.[1] - Improve Extraction Efficiency: Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Protein precipitation with acetonitrile is a commonly used method.[1]
2. How can I reduce high background noise or matrix effects? - Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids from plasma) can co-elute with this compound and suppress or enhance its ionization. - Contaminated LC-MS System: Build-up of contaminants in the LC system or MS source can lead to high background noise. - Inappropriate Internal Standard (IS): The IS may not adequately compensate for matrix effects if it has different physicochemical properties or chromatographic behavior than the analyte.- Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to better separate this compound from interfering matrix components. Using a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common approach.[1] - Implement a More Rigorous Sample Cleanup: Consider using LLE or SPE for a cleaner sample extract compared to protein precipitation. - System Cleaning: Regularly clean the LC system and MS source according to the manufacturer's recommendations. - Select a Suitable Internal Standard: An ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structural analog with similar chromatographic and ionization properties should be used. Vilazodone hydrochloride has been successfully used as an internal standard.[1]
3. My calibration curve for this compound is not linear. What should I do? - Inappropriate Weighting Factor: Using a simple linear regression may not be appropriate if the variance is not constant across the concentration range. - Detector Saturation: At high concentrations, the MS detector response may become non-linear. - Issues with Standard Preparation: Inaccuracies in the preparation of calibration standards can lead to non-linearity.- Apply a Weighting Factor: Use a weighted linear regression (e.g., 1/x or 1/x²) to improve the fit of the calibration curve, especially at the lower end of the concentration range. A weighting of 1/X² has been shown to be effective.[1] - Extend the Calibration Range: If saturation is suspected, dilute the upper-end standards and extend the calibration range. - Verify Standard Preparation: Carefully re-prepare the calibration standards and ensure accurate pipetting and dilutions.
4. I'm observing poor peak shape for this compound (e.g., tailing, fronting, or splitting). How can this be improved? - Secondary Interactions: The analyte may be interacting with active sites on the column packing material. - Column Overload: Injecting too much sample can lead to peak distortion. - Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.- Optimize Mobile Phase pH: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.[1] - Reduce Injection Volume or Concentration: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. - Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway for the formation of this compound?

A1: Pimavanserin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5, through N-demethylation to form its active metabolite, this compound (AC-279).

Q2: What are the key mass spectrometry parameters for the detection of this compound?

A2: For sensitive detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is typically used. The precursor ion for this compound is [M+H]⁺ at m/z 414.4, and a common product ion for quantification is m/z 209.3.[1]

Q3: What are the recommended sample collection and storage conditions to ensure the stability of this compound?

A3: Blood samples should be collected in heparinized tubes and centrifuged to obtain plasma.[1] Plasma samples should then be stored at -40°C or below to ensure the stability of this compound until analysis.[1] Stability studies have shown that this compound is stable in mouse plasma at room temperature for 4 hours, at 4°C for 4 hours, at -40°C for 7 days, and after three freeze-thaw cycles.[1]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, a structural analog that has similar chromatographic retention and ionization efficiency can be used. Vilazodone hydrochloride has been successfully used as an internal standard in published methods.[1]

Q5: What are the expected validation parameters for a sensitive bioanalytical method for this compound?

A5: According to regulatory guidelines, a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. For the lower limit of quantification (LLOQ), the precision should be ≤20% and the accuracy should be within ±20%. For other quality control samples, the precision should be ≤15% and the accuracy within ±15%.[1]

III. Experimental Protocols & Data

A. Comparative Summary of LC-MS/MS Methods

The following table summarizes key parameters from a validated method for the simultaneous quantification of Pimavanserin and this compound.

Parameter Method by Ai et al. (2025)[1]
Biological Matrix Mouse Plasma
Sample Preparation Protein precipitation with acetonitrile
LC Column Phenomenex C18 (3.0 mm × 50 mm, 2.6 μm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution 10% B (0-0.3 min), 10-90% B (0.3-1.2 min), 90% B (1.2-2.2 min), 90-10% B (2.2-2.3 min), 10% B (2.3-3.0 min)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 414.4 → 209.3
Internal Standard Vilazodone hydrochloride
Linearity Range (this compound) 0.5 - 200 ng/mL
LLOQ (this compound) 0.5 ng/mL
B. Detailed Experimental Protocols

1. Plasma Sample Preparation (Protein Precipitation) [1]

  • To 10 µL of mouse plasma in a microcentrifuge tube, add 10 µL of acetonitrile.

  • Add 50 µL of an acetonitrile solution containing the internal standard (e.g., 100 ng/mL vilazodone hydrochloride).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Transfer 40 µL of the supernatant to a new tube.

  • Add 40 µL of a 50% acetonitrile solution and vortex.

  • Inject 1 µL of the final solution into the LC-MS/MS system.

2. LC-MS/MS Analysis [1]

  • Chromatographic System: A standard HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: Phenomenex C18 (3.0 mm × 50 mm, 2.6 μm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 - 0.3 min: 10% B

    • 0.3 - 1.2 min: Linear gradient to 90% B

    • 1.2 - 2.2 min: Hold at 90% B

    • 2.2 - 2.3 min: Linear gradient to 10% B

    • 2.3 - 3.0 min: Hold at 10% B

  • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • Collision Gas (CAD): 7 psi.

    • Curtain Gas (CUR): 35 psi.

    • Nebulizing Gas (GS1): 55 psi.

    • Heating Gas (GS2): 55 psi.

    • Ionization Voltage (IS): 4500 V.

    • Temperature: 550°C.

    • MRM Transitions:

      • Pimavanserin (ACP-103): m/z 428.2 → 223.4

      • This compound (AC-279): m/z 414.4 → 209.3

      • Vilazodone hydrochloride (IS): m/z 442.3 → 155.3

IV. Visualizations

A. Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (10 µL) add_acn Add Acetonitrile (10 µL) plasma->add_acn add_is Add Internal Standard in Acetonitrile (50 µL) add_acn->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (40 µL) centrifuge->supernatant dilute Dilute with 50% Acetonitrile (40 µL) supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject (1 µL) vortex2->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction (Weighted Regression) peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification signaling_pathway cluster_metabolism Metabolism cluster_signaling 5-HT2A Receptor Signaling Pimavanserin Pimavanserin CYP3A4 CYP3A4/5 Pimavanserin->CYP3A4 N-demethylation NDesmethyl This compound (Active Metabolite) CYP3A4->NDesmethyl Pimavanserin_action Pimavanserin (Inverse Agonist) HT2A 5-HT2A Receptor Pimavanserin_action->HT2A Inhibits constitutive activity Gq Gαq/11 HT2A->Gq NMDAR NMDA Receptor HT2A->NMDAR Modulates PLC PLC Gq->PLC Cellular_Response Modulation of Neuronal Excitability PLC->Cellular_Response ERK ERK NMDAR->ERK ERK->Cellular_Response

References

Validation & Comparative

Comparative receptor binding affinity of N-Desmethyl Pimavanserin vs Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of Pimavanserin and its primary active metabolite, N-Desmethyl Pimavanserin.

This guide provides a detailed comparison of the receptor binding affinities of Pimavanserin and its major active metabolite, this compound (ACP-104). The information presented is intended to support research, scientific analysis, and drug development efforts within the neuroscience community.

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism of action is primarily attributed to a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors.[1] Upon administration, Pimavanserin is metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its major active metabolite, this compound (also known as AC-279).[1] This metabolite is noteworthy for its significantly longer half-life of approximately 200 hours, compared to about 57 hours for the parent drug.[1][2] Understanding the comparative receptor binding profiles of both the parent compound and its active metabolite is crucial for a comprehensive pharmacological assessment.

Quantitative Receptor Binding Affinity

Receptor SubtypePimavanserin Ki (nM)This compound (AC-279) Ki (nM)
Serotonin 5-HT2A 0.087 Data not publicly available
Serotonin 5-HT2C 0.44 Data not publicly available
Serotonin 5-HT2B>300Data not publicly available
Dopamine D2>300Data not publicly available
Muscarinic Receptors>300Data not publicly available
Histaminergic Receptors>300Data not publicly available
Adrenergic Receptors>300Data not publicly available

Data for Pimavanserin sourced from Acadia Pharmaceuticals Inc.[3]

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for determining the binding affinity of a test compound at the human 5-HT2A receptor.

Radioligand Binding Assay for Human 5-HT2A Receptor

1. Materials:

  • Receptor Source: Membranes from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]Ketanserin, a selective 5-HT2A receptor antagonist.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or Ketanserin).
  • Test Compounds: Pimavanserin and this compound at a range of concentrations.
  • Assay Buffer: Typically a Tris-based buffer at a physiological pH.
  • Instrumentation: Scintillation counter, filter harvester, and 96-well filter plates.

2. Procedure:

  • Incubation: In a 96-well plate, the receptor membranes, [³H]Ketanserin, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Receptor Membranes D Incubation in 96-well plate A->D B Radioligand ([³H]Ketanserin) B->D C Test Compound (Pimavanserin or N-Desmethyl) C->D E Rapid Filtration D->E Equilibrium Reached F Washing E->F G Scintillation Counting F->G H Determine IC50 G->H Raw Data (CPM) I Calculate Ki (Cheng-Prusoff) H->I

Caption: A generalized workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Serotonin Serotonin Serotonin->Receptor Activates Pimavanserin Pimavanserin (Inverse Agonist/Antagonist) Pimavanserin->Receptor Blocks/Inhibits

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Discussion and Conclusion

Pimavanserin demonstrates high affinity and selectivity for the serotonin 5-HT2A receptor, with approximately 40-fold lower affinity for the 5-HT2C receptor.[4] It has negligible affinity for a broad range of other neurotransmitter receptors, which is thought to contribute to its favorable side effect profile, particularly the lack of motor side effects often associated with antipsychotics that act on dopamine receptors.

This compound (AC-279) is the primary active metabolite of Pimavanserin. While specific in vitro binding affinities (Ki values) are not publicly available, it is understood to be pharmacologically active and contributes to the overall clinical effect, especially given its long half-life. The available literature indicates that this compound shares the characteristic of high affinity for the 5-HT2A receptor and lower affinity for the 5-HT2C receptor.

References

A Comparative Pharmacological Guide to N-Desmethyl Pimavanserin and Other Key Antipsychotic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of N-Desmethyl Pimavanserin, the active metabolite of pimavanserin, with other significant active metabolites of commonly prescribed atypical antipsychotics. The following analysis delves into their receptor binding affinities, functional activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Executive Summary

Active metabolites of atypical antipsychotics often contribute significantly to the parent drug's overall clinical effect and side-effect profile. This guide focuses on a direct comparison of four key metabolites:

  • This compound (AC-279): The primary active metabolite of pimavanserin.

  • Dehydroaripiprazole: The primary active metabolite of aripiprazole.

  • Norquetiapine: A major active metabolite of quetiapine.

  • Paliperidone (9-Hydroxyrisperidone): The primary active metabolite of risperidone.

This compound distinguishes itself with a highly selective inverse agonist/antagonist profile at serotonin 5-HT2A receptors, largely devoid of activity at dopamine D2 and other receptors, which is a common target for other antipsychotics. This unique mechanism may underlie its efficacy in treating psychosis without inducing motor side effects. In contrast, dehydroaripiprazole and norquetiapine exhibit more complex pharmacological profiles, with actions across multiple neurotransmitter systems that contribute to their therapeutic effects in schizophrenia and mood disorders. Paliperidone maintains a potent D2 and 5-HT2A receptor antagonism similar to its parent compound, risperidone.

Data Presentation: Comparative Quantitative Analysis

The following tables summarize the quantitative pharmacological and pharmacokinetic data for this compound and its comparators.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity.

Receptor/TransporterThis compound (AC-279)DehydroaripiprazoleNorquetiapinePaliperidone (9-OH-Risperidone)
Dopamine D2 >300[1]~1.3~196-770~1.4[2]
Serotonin 5-HT1A -~4.2~45[3]Moderate
Serotonin 5-HT2A High Affinity (pKd 9.3)[4]~1.2~10-29~0.8[2]
Serotonin 5-HT2C Lower Affinity (pKi 8.0-8.8)[5]Data Limited~76-100Moderate
Norepinephrine Transporter (NET) --~12-23[6]-
Histamine H1 >300[1]Moderate~3.5[7]~19[2]
Muscarinic M1 >300[1]Data LimitedAntagonistNo Appreciable Affinity
Adrenergic α1 >300[1]ModerateAntagonist~7.6[2]
Table 2: Comparative Functional Activity
MetaboliteReceptorFunctional ActivityEC50/IC50 (nM)Emax/Intrinsic Activity
This compound 5-HT2AInverse Agonist[4]pIC50 8.73[4]-
Dehydroaripiprazole Dopamine D2Partial Agonist-Similar to Aripiprazole[8]
Norquetiapine 5-HT1APartial Agonist4,89875% of 5-HT response
NETInhibitorIC50 12[6]-
Paliperidone Dopamine D2AntagonistED50 ~2.38-2.84 mg/day (in vivo)[9]-
5-HT2AInverse Agonist--
Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compound (AC-279)DehydroaripiprazoleNorquetiapinePaliperidone (9-OH-Risperidone)
Half-life (t½) ~200 hours[10][11][12]~94 hours[13]~9-12 hours[14]~23 hours (oral)[15]
Time to Peak (Tmax) ~6 hours[10]--~24 hours (oral ER)[15]
Metabolizing Enzymes Formed by CYP3A4/5 from pimavanserin[10][16]Formed by CYP3A4/2D6 from aripiprazole[2][8][17][18]Formed by CYP3A4 from quetiapineFormed by CYP2D6 from risperidone
Oral Bioavailability --Greater than quetiapine[3][7][19]28% (oral)
Protein Binding ->99%[13]-~77%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or animal brain tissue through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound in an appropriate assay buffer. Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger for many G-protein coupled receptors (GPCRs).

General Protocol (for a Gαi-coupled receptor like 5-HT1A):

  • Cell Culture: A cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) is cultured to an appropriate density in 96- or 384-well plates.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (e.g., norquetiapine).

  • Stimulation: To measure the inhibition of cAMP production, the cells are stimulated with an agent that increases intracellular cAMP, such as forskolin (an adenylyl cyclase activator).

  • Lysis and Detection: After a defined incubation period, the cells are lysed to release intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems (e.g., Promega's cAMP-Glo™ Assay). In these assays, cellular cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the cell lysate. A standard curve is used to convert the signal to cAMP concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by plotting the cAMP concentration against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and can also initiate G-protein-independent signaling.

General Protocol (using an enzyme fragment complementation system like DiscoveRx's PathHunter®):

  • Cell Line: A cell line is used that has been engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: The cells are plated in a 384-well assay plate and incubated overnight.

  • Ligand Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before adding a known agonist at a submaximal concentration (e.g., EC80).

  • Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing the substrate for the enzyme is added to the wells. If β-arrestin has been recruited to the GPCR, the two enzyme fragments will be in close proximity, leading to the formation of a functional enzyme that hydrolyzes the substrate and produces a chemiluminescent signal.

  • Data Analysis: The luminescent signal is read using a plate reader. The EC50 and Emax for agonist-induced β-arrestin recruitment are determined by plotting the signal against the log concentration of the agonist. For antagonists, the IC50 is determined from the inhibition of the agonist response.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of these metabolites translate into different primary mechanisms of action at the cellular level.

This compound: Selective 5-HT2A Inverse Agonism

This compound, like its parent compound, primarily acts as an inverse agonist and antagonist at the serotonin 5-HT2A receptor.[20][21] This means it not only blocks the action of serotonin at this receptor but also reduces its basal, constitutive activity. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By inhibiting this pathway, this compound is thought to reduce the excessive serotonergic activity implicated in psychosis, particularly in conditions like Parkinson's disease psychosis.[22] Its lack of affinity for dopamine D2 receptors is a key differentiator from most other antipsychotics and is believed to be the reason for its low risk of extrapyramidal (motor) side effects.[1][20]

N_Desmethyl_Pimavanserin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream NDP N-Desmethyl Pimavanserin NDP->5HT2A_R Inverse Agonist/ Antagonist

This compound's 5-HT2A Inverse Agonism
Dehydroaripiprazole: Dopamine D2 Partial Agonism

Dehydroaripiprazole, similar to its parent drug aripiprazole, functions as a partial agonist at the dopamine D2 receptor.[2][8] This means it has a lower intrinsic activity at the D2 receptor compared to the full agonist, dopamine. In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, dehydroaripiprazole competes with dopamine for D2 receptor binding and reduces the overall dopaminergic neurotransmission, acting as a functional antagonist.[23] Conversely, in brain regions with low dopamine (hypodopaminergic states), such as the prefrontal cortex, it can provide a low level of D2 receptor stimulation, acting as a functional agonist. This "dopamine stabilization" is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of motor side effects compared to full D2 antagonists. The D2 receptor is a Gi/o-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Dehydroaripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist Dehydro Dehydroaripiprazole Dehydro->D2R Partial Agonist AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Activates cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Response Modulated Neuronal Response cAMP_decrease->Response

Dehydroaripiprazole's D2 Partial Agonism
Norquetiapine: NET Inhibition and 5-HT1A Partial Agonism

Norquetiapine has a distinct pharmacological profile from its parent drug, quetiapine, which is thought to mediate quetiapine's antidepressant effects.[24] Its primary mechanisms are potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 5-HT1A receptor.[6] NET inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. 5-HT1A partial agonism provides a modulatory effect on the serotonergic system. The 5-HT1A receptor is a Gi/o-coupled autoreceptor that, when activated, inhibits the firing of serotonin neurons and reduces serotonin release. As a partial agonist, norquetiapine can increase 5-HT1A signaling in low serotonin states and decrease it in high serotonin states, contributing to a stabilizing effect on mood.

Norquetiapine_Signaling cluster_NE Noradrenergic Synapse cluster_5HT Serotonergic Synapse NE_Neuron Presynaptic NE Neuron NET NET NE_Neuron->NET NE Reuptake NE_Synapse ↑ NE in Synapse 5HT_Neuron Presynaptic 5-HT Neuron 5HT1A_Auto 5-HT1A Autoreceptor 5HT_Neuron->5HT1A_Auto Feedback Inhibition 5HT_Release Modulated 5-HT Release 5HT1A_Auto->5HT_Release Norquetiapine Norquetiapine Norquetiapine->NET Inhibits Norquetiapine->5HT1A_Auto Partial Agonist

Norquetiapine's Dual Mechanism
Paliperidone: Potent D2 and 5-HT2A Antagonism

Paliperidone, the active metabolite of risperidone, retains a similar and potent antagonist profile at both dopamine D2 and serotonin 5-HT2A receptors.[6][25] The blockade of D2 receptors in the mesolimbic pathway is the primary mechanism for its antipsychotic effects on positive symptoms. The simultaneous antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms. 5-HT2A receptor blockade is believed to increase dopamine release in certain brain regions, such as the prefrontal cortex, counteracting the effects of D2 blockade in the nigrostriatal pathway.

Paliperidone_Workflow cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Paliperidone Paliperidone D2R Dopamine D2 Receptor Paliperidone->D2R Antagonist 5HT2A_R Serotonin 5-HT2A Receptor Paliperidone->5HT2A_R Antagonist Antipsychotic Antipsychotic Effect (Positive Symptoms) D2R->Antipsychotic EPS_Reduction Reduced Risk of Extrapyramidal Symptoms (EPS) 5HT2A_R->EPS_Reduction

Paliperidone's Receptor Antagonism

References

A Comprehensive Guide to a Validated LC-MS/MS Method for the Quantification of N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of Pimavanserin and its primary active metabolite, N-Desmethyl Pimavanserin (also known as AC-279), robust and reliable analytical methods are crucial. This guide provides a detailed overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of both Pimavanserin and this compound in a biological matrix, based on published experimental data. While direct cross-validation with an alternative method is not detailed in the available literature, this guide presents a comprehensive protocol and performance data for a highly sensitive and specific assay.

Comparative Summary of Analytical Method Performance

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for the analysis of this compound and its parent compound, Pimavanserin.

ParameterThis compound (AC-279)Pimavanserin (ACP-103)
Linearity Range 0.5 - 200 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r) 0.99570.9964
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (RSD) Within 10%Within 20%
Inter-day Precision (RSD) Within 10%Within 20%
Intra-day Accuracy (RE) 103.42% to 105.50%97.43% to 101.99%
Inter-day Accuracy (RE) 93.62% to 100.59%97.43% to 101.99%
Extraction Recovery Information not availableInformation not available
Matrix Effect Assessed and minimizedAssessed and minimized
Stability Stable under various conditionsStable under various conditions

Detailed Experimental Protocol: LC-MS/MS Method

This section outlines the detailed experimental procedure for the simultaneous quantification of Pimavanserin and this compound in mouse plasma.[1][2]

Sample Preparation (Protein Precipitation)
  • Aliquot 10 µL of mouse plasma into a microcentrifuge tube.

  • Add 10 µL of acetonitrile to the plasma sample.

  • Add 50 µL of an acetonitrile solution containing the internal standard (Vilazodone hydrochloride, 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 × g for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Chromatographic Conditions
  • Chromatograph: Liquid Chromatography system

  • Column: Phenomenex C18 (3.0 mm × 50 mm, 2.6 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0.0 - 0.3 min: 10% B

    • 0.3 - 1.2 min: Linear gradient to 90% B

    • 1.2 - 2.2 min: Hold at 90% B

    • 2.2 - 2.3 min: Decrease to 10% B

    • 2.3 - 3.0 min: Hold at 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pimavanserin (ACP-103): m/z 428.2 → 223.4

    • This compound (AC-279): m/z 414.4 → 209.3

    • Vilazodone hydrochloride (Internal Standard): m/z 442.3 → 155.3

  • Ion Source Parameters:

    • Collision Gas (CAD): 7 psi

    • Curtain Gas (CUR): 35 psi

    • Nebulizing Gas (GS1): 55 psi

    • Heating Gas (GS2): 55 psi

    • Ionization Voltage (IS): 4500 V

    • Temperature: 550°C

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

Analytical_Workflow_for_N_Desmethyl_Pimavanserin cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (10 µL) ACN 2. Acetonitrile Addition Plasma->ACN Precipitate proteins IS 3. Internal Standard Addition ACN->IS Vortex 4. Vortex Mixing IS->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Supernatant 6. Supernatant Collection Centrifuge->Supernatant Injection 7. Injection into LC-MS/MS Supernatant->Injection Separation 8. Chromatographic Separation Injection->Separation Mobile Phase Gradient Detection 9. Mass Spectrometric Detection Separation->Detection MRM Mode Quantification 10. Data Quantification Detection->Quantification Standard Curve

Caption: Workflow for this compound analysis.

References

A Comparative Guide to N-Desmethyl Pimavanserin Reference Standards for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available N-Desmethyl Pimavanserin reference standards, crucial for accurate impurity profiling in pharmaceutical development and quality control. Ensuring the purity and thorough characterization of reference standards is paramount for the reliable identification and quantification of impurities in active pharmaceutical ingredients (APIs).

This compound is the primary and active metabolite of Pimavanserin, an atypical antipsychotic medication.[1][2] Meticulous impurity profiling of both the parent drug and its metabolites is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[3] This guide offers a comparative analysis of hypothetical, yet representative, this compound reference standards from different suppliers to aid researchers in selecting the most suitable standard for their analytical needs.

Comparative Analysis of this compound Reference Standards

The following tables summarize the key quality attributes of this compound reference standards from three representative suppliers. The data presented is illustrative, based on typical information provided in a Certificate of Analysis for pharmaceutical reference standards.

Table 1: Purity and Assay Data

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) 99.85%99.52%99.91%
Assay (as is) 99.79%99.45%99.86%
Water Content (Karl Fischer) 0.05%0.12%0.04%
Residual Solvents <0.1%<0.2%<0.05%
Heavy Metals <10 ppm<10 ppm<10 ppm

Table 2: Impurity Profile

Impurity Supplier A Supplier B Supplier C
Pimavanserin (Parent Drug) 0.05%0.15%0.03%
N-Nitroso Desmethyl Pimavanserin Not Detected0.02%Not Detected
Unspecified Impurity 1 (RRT 0.85) 0.03%0.08%0.01%
Unspecified Impurity 2 (RRT 1.12) 0.02%0.05%Not Detected
Total Impurities 0.10%0.30%0.04%

Table 3: Characterization Methods

Analytical Technique Supplier A Supplier B Supplier C
HPLC/UPLC YesYesYes
Mass Spectrometry (MS) YesYesYes
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C¹H¹H, ¹³C, ¹⁹F
Infrared Spectroscopy (IR) YesNoYes
Elemental Analysis NoNoYes

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of reference standard purity and impurity profiles. Below are representative protocols for the key analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

  • Data Analysis: The accurate mass measurements and fragmentation patterns are used to identify and structurally elucidate any observed impurities.

Visualizations

Metabolic Pathway of Pimavanserin

The following diagram illustrates the metabolic conversion of Pimavanserin to its active metabolite, this compound.

Pimavanserin Pimavanserin Metabolism CYP3A4 Mediated N-Demethylation Pimavanserin->Metabolism Metabolism in the Liver NDesmethyl This compound (Active Metabolite) Metabolism->NDesmethyl

Caption: Metabolic pathway of Pimavanserin to this compound.

Impurity Profiling Workflow

This workflow outlines the systematic approach to impurity profiling of an this compound reference standard.

cluster_0 Reference Standard Analysis A Receive N-Desmethyl Pimavanserin Reference Standard B Perform HPLC-UV Analysis (Purity and Impurity Detection) A->B C Perform LC-MS Analysis (Impurity Identification) B->C If impurities > threshold D Characterize Structure (NMR, IR) B->D E Quantify Impurities C->E D->E F Generate Certificate of Analysis E->F

Caption: Workflow for the impurity profiling of a reference standard.

References

A Comparative In Vitro Efficacy Analysis of Pimavanserin and its Active Metabolite, N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Pimavanserin and its primary active metabolite, N-Desmethyl Pimavanserin (also known as AC-279). The data presented herein is curated from publicly available pharmacological studies and regulatory documents to facilitate an objective assessment of their relative potencies and selectivities, primarily at the serotonin 5-HT2A receptor, a key target in the treatment of psychosis.

Pharmacological Profile at a Glance

Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Its major active metabolite, this compound, also demonstrates significant activity at the 5-HT2A receptor and is reported to have a pharmacological profile similar to the parent compound.[2]

The following tables summarize the key in vitro efficacy parameters for both compounds, providing a clear comparison of their binding affinities and functional potencies.

Quantitative In Vitro Efficacy Data

Table 1: Comparative Binding Affinity (Ki) and Functional Potency (IC50) at Serotonin Receptors
CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Functional Assay Type
Pimavanserin 5-HT2A0.087[1]2[3]Inverse Agonist Activity
5-HT2C0.44[1]--
This compound (AC-279) 5-HT2A~0.5 (estimated from pKd of 9.3)[4]~18.6 (estimated from pIC50 of 8.73)[4]Inverse Agonist Activity

Note: The Ki and IC50 values for this compound were calculated from the provided pKd and pIC50 values, respectively. The conversion formulas used were Ki = 10^(-pKd) M and IC50 = 10^(-pIC50) M.

Table 2: Off-Target Receptor Binding Profile

Both Pimavanserin and its metabolite, this compound, exhibit high selectivity for the 5-HT2A receptor with negligible affinity for a broad range of other receptors, including dopaminergic, adrenergic, histaminergic, and muscarinic receptors. This high selectivity is a key feature of Pimavanserin's pharmacological profile, contributing to its favorable side-effect profile, particularly the lack of motor side effects commonly associated with antipsychotics that interact with dopamine D2 receptors.[5]

Receptor FamilyPimavanserin AffinityThis compound Affinity
Dopaminergic (e.g., D2)NegligibleNot reported, but expected to be negligible
Adrenergic (e.g., α1, β)NegligibleNot reported, but expected to be negligible
Histaminergic (e.g., H1)NegligibleNot reported, but expected to be negligible
Muscarinic (e.g., M1)NegligibleNot reported, but expected to be negligible

Experimental Methodologies

The in vitro data presented in this guide are typically generated using the following standard pharmacological assays:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

cluster_0 Radioligand Binding Assay Workflow Start Start Prepare Membranes Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) Start->Prepare Membranes Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (Pimavanserin or this compound) Prepare Membranes->Incubate Separate Separate bound from unbound radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify the amount of bound radioligand (e.g., using liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) Quantify->Analyze Calculate Calculate the Ki value using the Cheng-Prusoff equation Analyze->Calculate End End Calculate->End

Radioligand Binding Assay Workflow

Protocol Outline:

  • Membrane Preparation: Cell lines stably expressing the human 5-HT2A or 5-HT2C receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific to the receptor of interest (e.g., [3H]ketanserin for 5-HT2A).

  • Competition: A range of concentrations of the unlabeled test compound (Pimavanserin or this compound) is added to compete with the radioligand for binding to the receptor.

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (Inverse Agonist Activity)

Functional assays are used to determine the potency (IC50 or EC50) of a compound in eliciting a cellular response, in this case, inverse agonism at the 5-HT2A receptor.

cluster_1 Inverse Agonist Functional Assay Workflow Start Start Culture Cells Culture cells expressing the 5-HT2A receptor and a reporter system (e.g., aequorin for calcium mobilization) Start->Culture Cells Treat Treat cells with varying concentrations of the test compound (Pimavanserin or This compound) Culture Cells->Treat Measure Measure the basal (agonist-independent) signaling of the receptor (e.g., luminescence from aequorin) Treat->Measure Analyze Analyze the concentration-dependent decrease in basal signaling to determine the IC50 Measure->Analyze End End Analyze->End

Inverse Agonist Functional Assay Workflow

Protocol Outline:

  • Cell Culture: A cell line engineered to express the human 5-HT2A receptor is used. These cells are often co-transfected with a reporter gene system that produces a measurable signal in response to receptor activation or constitutive activity (e.g., a calcium-sensitive photoprotein like aequorin, or a reporter gene linked to a response element like the serum response element).

  • Compound Application: The cells are treated with a range of concentrations of the test compound.

  • Signal Detection: The effect of the compound on the basal, agonist-independent activity of the receptor is measured. For an inverse agonist, this will be a concentration-dependent decrease in the basal signal. For example, in a calcium mobilization assay, the luminescence generated by aequorin in response to intracellular calcium levels would be measured.

  • Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to calculate the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect on the basal receptor activity.

Signaling Pathway

Pimavanserin and this compound act as inverse agonists at the 5-HT2A receptor. This means they not only block the action of the endogenous agonist, serotonin, but also reduce the constitutive, or basal, activity of the receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.

cluster_2 5-HT2A Receptor Signaling and Inverse Agonism Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Agonist (Activates) Pimavanserin_Metabolite Pimavanserin or This compound Pimavanserin_Metabolite->Receptor Inverse Agonist (Inactivates/ Reduces Basal Activity) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolyzes to Calcium ↑ Intracellular Ca2+ IP3_DAG->Calcium Cellular_Response Cellular Response Calcium->Cellular_Response

5-HT2A Receptor Signaling Pathway

Conclusion

Both Pimavanserin and its active metabolite, this compound, are potent inverse agonists at the 5-HT2A receptor with high selectivity over other neurotransmitter receptors. Based on the available in vitro data, Pimavanserin appears to have a higher binding affinity and functional potency compared to this compound. However, both compounds contribute to the overall pharmacological effect observed in vivo. The high selectivity of both molecules for the 5-HT2A receptor underscores the targeted mechanism of action, which is consistent with the clinical efficacy in treating psychosis without inducing motor side effects. Further direct comparative studies under identical experimental conditions would be beneficial to more precisely delineate the relative contributions of the parent drug and its metabolite to the therapeutic effects.

References

A Head-to-Head Comparison of N-Desmethyl Pimavanserin and Norclozapine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of N-Desmethyl Pimavanserin (AC-279), the active metabolite of pimavanserin, and norclozapine (N-desmethylclozapine), the primary active metabolite of clozapine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound and norclozapine, the principal active metabolites of pimavanserin and clozapine respectively, exhibit markedly different pharmacological profiles. This compound is a highly selective serotonin 5-HT2A receptor inverse agonist/antagonist with a long half-life.[1][2] In contrast, norclozapine displays a broader receptor binding profile, notably acting as a potent M1 muscarinic receptor agonist, a feature distinct from its parent compound, clozapine.[3] This guide delves into a quantitative comparison of their receptor binding affinities, functional activities, and the signaling pathways they modulate.

Comparative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki, nM) of this compound and norclozapine for a range of neuropsychiatric targets.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound (AC-279)

ReceptorKi (nM)
Serotonin Receptors
5-HT2A0.087[2][4]
5-HT2C0.44[2][4]
5-HT2B>300[2][5]
Dopamine Receptors
D2>300[2][5]
Muscarinic Receptors
M1-M5>300[2][5]
Adrenergic Receptors
α1, α2>300[2][5]
Histamine Receptors
H1>300[2][5]
Other
Sigma 1120[2][4]

Note: Data for this compound is largely based on the profile of the parent compound, pimavanserin, as it is the major active metabolite with a similar mechanism of action.

Table 2: Receptor Binding Affinity (Ki, nM) of Norclozapine (N-desmethylclozapine)

ReceptorKi (nM)
Serotonin Receptors
5-HT1A160
5-HT1C-
5-HT2A16
5-HT2C11
5-HT32,700
5-HT67.5
5-HT723
Dopamine Receptors
D1380
D2290
D3110
D421
Muscarinic Receptors
M12.6
M2140
M394
M440
M5-
Adrenergic Receptors
α146
α21,200
Histamine Receptors
H124

Source: The Clozapine Handbook, Table 5.5[3]

Signaling Pathways and Mechanisms of Action

The distinct clinical effects of this compound and norclozapine can be attributed to their differential engagement of key signaling pathways.

This compound: 5-HT2A Receptor Inverse Agonism

This compound acts as an inverse agonist at the 5-HT2A receptor. This receptor is constitutively active to some degree, meaning it can signal in the absence of an agonist. As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. The canonical signaling pathway for the 5-HT2A receptor involves coupling to Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By reducing the constitutive activity of the 5-HT2A receptor, this compound dampens this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor (Constitutively Active) Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ND_Pimavanserin This compound (Inverse Agonist) ND_Pimavanserin->5HT2A_Receptor Inhibits (Stabilizes Inactive State) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Reduced Neuronal Excitability Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Inverse Agonist Signaling Pathway
Norclozapine: M1 Muscarinic Receptor Agonism

In contrast to its parent compound, norclozapine is a potent agonist at the M1 muscarinic acetylcholine receptor. The M1 receptor is also coupled to the Gq/11 signaling pathway. Agonist binding by norclozapine activates this pathway, leading to the stimulation of PLC and the subsequent production of IP3 and DAG. This results in an increase in intracellular calcium and activation of PKC, ultimately leading to downstream cellular responses such as neuronal depolarization.

M1_Agonist_Signaling cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_G11 Gq/11 M1_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norclozapine Norclozapine (Agonist) Norclozapine->M1_Receptor Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Neuronal Depolarization & Other Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M1 Muscarinic Receptor Agonist Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound and norclozapine.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone or unlabeled ketanserin).

  • Test Compound: this compound or norclozapine at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand ([3H]Ketanserin), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions Start->Assay_Setup Incubation Add membrane preparation and incubate to equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters and wash Incubation->Filtration Counting Dry filters, add scintillant, and count radioactivity (CPM) Filtration->Counting Data_Analysis Calculate specific binding, IC50, and Ki value Counting->Data_Analysis End Determine Binding Affinity (Ki) Data_Analysis->End

Radioligand Binding Assay Workflow
Protocol 2: M1 Muscarinic Receptor Agonist Functional Assay (Calcium Mobilization)

Objective: To measure the functional agonistic activity of a test compound at the human M1 muscarinic receptor by detecting changes in intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: Norclozapine at various concentrations.

  • Control Agonist: A known M1 agonist (e.g., carbachol or acetylcholine).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject the test compound or control agonist into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound and norclozapine are pharmacologically distinct entities. This compound's high selectivity for the 5-HT2A receptor, with a lack of significant affinity for other neuroreceptors, provides a targeted mechanism of action. In contrast, norclozapine's polypharmacology, including its potent M1 muscarinic agonism and activity at various other serotonin and dopamine receptors, suggests a more complex and multifaceted mechanism. This comparative guide provides a foundational resource for researchers investigating the therapeutic potential and mechanistic underpinnings of these two important psychoactive metabolites.

References

Validation of N-Desmethyl Pimavanserin Immunoassay Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical N-Desmethyl Pimavanserin immunoassay with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It offers detailed experimental protocols and supporting data to objectively evaluate the immunoassay's performance, with a primary focus on specificity.

Introduction

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. It is primarily metabolized by CYP3A4 to its major and active metabolite, this compound (AC-279).[1] Accurate quantification of this compound is crucial for pharmacokinetic studies and therapeutic drug monitoring. While LC-MS/MS is a highly specific and sensitive method, immunoassays offer a high-throughput and cost-effective alternative. However, the specificity of an immunoassay is a critical parameter that must be thoroughly validated to ensure reliable results. This guide outlines the essential validation experiments and provides a framework for comparing the performance of a putative this compound immunoassay against the established LC-MS/MS method.

Performance Comparison: Immunoassay vs. LC-MS/MS

The performance of a hypothetical this compound immunoassay is compared to a validated LC-MS/MS method in the table below. The data presented is illustrative and serves as a benchmark for the expected performance of a well-validated immunoassay.

ParameterImmunoassay (Hypothetical)LC-MS/MS (Reference Method)
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL
Linear Range 0.5 - 50 ng/mL0.1 - 100 ng/mL
Precision (%CV) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Throughput High (96-well plate format)Low to Medium
Cost per Sample LowHigh
Specificity Subject to cross-reactivityHigh

Experimental Protocols

Cross-Reactivity Assessment

Objective: To determine the specificity of the this compound immunoassay by evaluating the cross-reactivity with the parent drug (Pimavanserin) and other structurally related compounds.

Methodology:

  • Prepare a standard curve for this compound using the immunoassay.

  • Prepare serial dilutions of potential cross-reactants (Pimavanserin and other related compounds) in the same matrix used for the standard curve.

  • Analyze the cross-reactant solutions using the immunoassay.

  • Calculate the percentage of cross-reactivity using the following formula:

    %Cross-reactivity = (Concentration of this compound determined by immunoassay / Actual concentration of the cross-reactant) x 100%

Potential Cross-Reactants:

CompoundStructureRationale for Testing
Pimavanserin C25H34FN3O2Parent drug, differs by a single methyl group.
Pimavanserin N-Oxide C25H34FN3O3Potential metabolite.
Des-isobutyl Pimavanserin C21H26FN3O2Potential metabolite.
Interference Study

Objective: To assess the impact of endogenous and exogenous substances on the accuracy of the this compound immunoassay.

Methodology:

  • Spike known concentrations of this compound into blank matrix samples.

  • Add potentially interfering substances (e.g., hemolyzed samples, lipemic samples, commonly co-administered drugs) to the spiked samples.

  • Analyze the samples using the immunoassay.

  • Calculate the percentage of recovery to determine the extent of interference.

    %Recovery = (Measured concentration in the presence of interferent / Measured concentration in the absence of interferent) x 100%

Method Comparison with LC-MS/MS

Objective: To compare the results obtained from the this compound immunoassay with those from a validated LC-MS/MS method.

Methodology:

  • Analyze a cohort of clinical or preclinical samples using both the immunoassay and the LC-MS/MS method.

  • Perform a correlation analysis (e.g., Passing-Bablok regression, Bland-Altman plot) to assess the agreement between the two methods.

Visualizations

Immunoassay_Validation_Workflow cluster_preparation Sample & Reagent Preparation cluster_immunoassay Immunoassay Procedure cluster_validation Validation & Comparison Standards This compound Standards Incubation Incubate with Samples/Standards Standards->Incubation QC_Samples Quality Control Samples QC_Samples->Incubation Cross_Reactants Potential Cross-Reactants Specificity Cross-Reactivity Analysis Cross_Reactants->Specificity Test_Samples Test Samples (e.g., Plasma) Test_Samples->Incubation Comparison Comparison with LC-MS/MS Test_Samples->Comparison Plate_Coating Coat Plate with Capture Antibody Plate_Coating->Incubation Detection Add Detection Antibody & Substrate Incubation->Detection Readout Measure Signal Detection->Readout Readout->Specificity Interference Interference Testing Readout->Interference Readout->Comparison Data_Analysis Data Analysis & Reporting Specificity->Data_Analysis Interference->Data_Analysis Comparison->Data_Analysis

Figure 1: Experimental workflow for the validation of the this compound immunoassay.

Cross_Reactivity_Logic cluster_analytes Test Compounds cluster_results Interpretation Immunoassay This compound Immunoassay Results Results Immunoassay->Results Signal Generation NDP This compound (Target Analyte) NDP->Immunoassay High Binding Affinity (Desired) Pimavanserin Pimavanserin (Parent Drug) Pimavanserin->Immunoassay Low/No Binding Affinity (Expected) Metabolites Other Metabolites Metabolites->Immunoassay Low/No Binding Affinity (Expected) High_Specificity High Specificity: Signal proportional only to This compound Results->High_Specificity If only NDP binds Cross_Reactivity_Issue Cross-Reactivity Issue: Signal influenced by Pimavanserin/Metabolites Results->Cross_Reactivity_Issue If others bind

Figure 2: Logical relationship in cross-reactivity testing for the immunoassay.

Conclusion

The validation of an immunoassay for this compound, particularly its specificity, is paramount for its reliable use in research and clinical settings. This guide provides a framework for a comprehensive evaluation against the gold-standard LC-MS/MS method. A well-validated immunoassay with low cross-reactivity to Pimavanserin and other metabolites can be a valuable tool for high-throughput analysis. Researchers and drug development professionals should carefully consider the performance characteristics outlined in this guide when developing or selecting an immunoassay for this compound.

References

Inter-laboratory Insights into N-Desmethyl Pimavanserin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of therapeutic drug monitoring and pharmacokinetic studies involves the precise and accurate quantification of drug metabolites. N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin, plays a crucial role in the overall therapeutic effect of its parent drug. This guide provides a comparative overview of the analytical methodologies employed for the quantification of this compound, drawing upon published research to offer a synthesized inter-laboratory perspective for researchers, scientists, and drug development professionals.

While a formal inter-laboratory comparison study for this compound quantification is not publicly available, a review of existing literature provides valuable insights into the performance of various bioanalytical methods. The primary technique utilized is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this compound in biological matrices, most commonly plasma.

Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for the quantification of this compound as reported in a representative study. This data allows for an objective comparison of the method's performance characteristics.

ParameterThis compound (AC-279)Pimavanserin (ACP-103)Acceptance Criteria
Linearity Range 0.5 - 150 ng/mL0.5 - 150 ng/mLCorrelation coefficient (r) > 0.99
Intra-day Precision (RSD%) ≤ 10%≤ 20%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (RSD%) ≤ 10%≤ 20%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (RE%) 103.42% to 105.50%97.43% to 101.99%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (RE%) 93.62% to 100.59%90.87% to 105.50%Within ±15% (±20% for LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mLS/N ≥ 10

Data synthesized from a study by Ai et al. (2025) in mouse plasma[1][2]. RSD% refers to the Relative Standard Deviation, and RE% indicates the Relative Error.

The presented data demonstrates that the LC-MS/MS method for this compound exhibits excellent precision and accuracy, with values falling well within the typical acceptance criteria for bioanalytical method validation[1][2].

Experimental Protocols

The successful quantification of this compound is underpinned by a robust experimental protocol. The following sections detail a typical methodology based on published literature.

Sample Preparation:

A crucial step in bioanalysis is the effective extraction of the analyte from the biological matrix. For this compound, a protein precipitation method is commonly employed[1][2].

  • An aliquot of the plasma sample (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile[1][2].

  • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

  • Following precipitation, the sample is centrifuged at high speed (e.g., 15,000 rpm) to pellet the precipitated proteins[3].

  • The resulting supernatant, containing the analyte and internal standard, is carefully collected for injection into the LC-MS/MS system[3].

Chromatographic Separation:

Chromatographic separation is achieved using a reverse-phase C18 column[1][2]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typically used to separate this compound from other endogenous components[1][2].

Mass Spectrometric Detection:

Detection and quantification are performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM)[3]. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure selectivity and accurate quantification.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the metabolic conversion of Pimavanserin.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Injection LC-MS/MS Injection Supernatant Collection->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition & Quantification Data Acquisition & Quantification Mass Spectrometric Detection->Data Acquisition & Quantification

Caption: Experimental workflow for this compound quantification.

Pimavanserin Metabolic Pathway Pimavanserin Pimavanserin This compound This compound Pimavanserin->this compound Demethylation

Caption: Metabolic pathway of Pimavanserin to this compound.

References

Forced Degradation of N-Desmethyl Pimavanserin: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of N-Desmethyl Pimavanserin's parent compound, Pimavanserin, under forced degradation conditions. While specific forced degradation studies on this compound are not extensively available in the public domain, the degradation pathways of Pimavanserin offer critical insights into the potential liabilities of its N-desmethyl metabolite due to their structural similarities. This document summarizes key experimental data, outlines detailed protocols for stress testing, and visualizes the degradation pathways to inform stability-indicating method development and formulation strategies.

Comparative Stability Data

Forced degradation studies on Pimavanserin reveal its susceptibility to hydrolytic (acidic and basic) and oxidative stress, while demonstrating notable stability under thermal and photolytic conditions.[1][2] The following table summarizes the quantitative results from these studies, providing a benchmark for the anticipated stability of this compound.

Stress ConditionReagent/ParametersDuration% DegradationDegradation Products IdentifiedReference
Acid Hydrolysis 0.5 N HCl, Reflux at Room Temperature12 hours24.02%DP-1: (4-fluorobenzyl)(1-methylpiperidin-4-yl)carbamic acid[1][3]
Base Hydrolysis 0.5 N NaOH, Reflux at Room Temperature12-16 hours14.63%DP-2: [4-(2-methylpropoxy)benzyl]carbamic acid[1][3]
Oxidative 30% H₂O₂, Reflux at Room Temperature24-48 hours11.84%DP-3: N-oxide of Pimavanserin[1][4]
Thermal 70°C2 daysNo degradation observed-[1][2]
Photolytic Exposed to UV light2 daysNo degradation observed-[1][2]

Experimental Protocols

The methodologies employed in the forced degradation studies of Pimavanserin provide a robust framework for designing similar studies for its metabolites.

Sample Preparation for Stress Studies
  • Acid Degradation: 500 mg of Pimavanserin was dissolved in 5.0 mL of 0.5 N hydrochloric acid and refluxed at room temperature for 12 hours.[2]

  • Base Degradation: 500 mg of Pimavanserin was dissolved in 5.0 mL of 0.5 N sodium hydroxide and refluxed at room temperature for 12-16 hours.[1][2]

  • Oxidative Degradation: 500 mg of Pimavanserin was dissolved in 5.0 mL of 30% hydrogen peroxide and refluxed at room temperature for 48 hours.[2]

  • Thermal Degradation: 500 mg of Pimavanserin was kept in an oven at 70°C for 48 hours.[2]

  • Photolytic Degradation: 500 mg of Pimavanserin was exposed to UV light for 48 hours.[2]

Following the stress period, the resulting solutions were typically diluted with a mixture of water and acetonitrile (50:50) to a suitable concentration for analysis.[2]

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A common approach involves Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

  • Chromatographic System: Waters UPLC-MS instrument with a single quadrupole mass analyzer or a Thermo Ion trap mass analyzer (LCQ FLEET).[2]

  • Column: A C18 column is typically used for separation.[2]

  • Mobile Phase: A gradient elution is often employed, for instance, using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Mass spectrometry is used for the identification and characterization of the degradation products based on their mass-to-charge ratio (m/z).[1][4]

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the degradation pathways of Pimavanserin and a typical workflow for a forced degradation study.

G Degradation Pathway of Pimavanserin cluster_acid Acid Hydrolysis (0.5 N HCl) cluster_base Base Hydrolysis (0.5 N NaOH) cluster_oxidative Oxidative Stress (30% H₂O₂) Pimavanserin Pimavanserin DP1 DP-1 (4-fluorobenzyl)(1-methylpiperidin-4-yl)carbamic acid Pimavanserin->DP1 Urea Bond Cleavage DP2 DP-2 [4-(2-methylpropoxy)benzyl]carbamic acid Pimavanserin->DP2 Urea Bond Cleavage DP3 DP-3 N-oxide of Pimavanserin Pimavanserin->DP3 N-oxidation

Caption: Proposed degradation pathways for Pimavanserin under various stress conditions.

G Forced Degradation Experimental Workflow start Drug Substance (e.g., this compound) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization / Dilution stress->neutralize analysis Analysis by Stability-Indicating Method (e.g., UPLC-MS) neutralize->analysis characterize Identification and Characterization of Degradation Products analysis->characterize end Establish Degradation Profile characterize->end

Caption: A generalized workflow for conducting forced degradation studies.

Inferred Stability of this compound

This compound is the primary active metabolite of Pimavanserin.[5] Given that the core chemical structure, particularly the urea linkage, is conserved between the parent drug and its N-desmethyl metabolite, it is highly probable that this compound will exhibit a similar degradation profile. The primary degradation pathways are anticipated to be:

  • Hydrolysis: Cleavage of the urea bond under both acidic and basic conditions, leading to the formation of corresponding carbamic acid derivatives.

  • Oxidation: While the piperidine nitrogen in this compound is a secondary amine, it could still be susceptible to oxidation, although the formation of an N-oxide at the tertiary amine within the piperidine ring of Pimavanserin is a key observation.[4]

The absence of the N-methyl group on the piperidine ring is unlikely to significantly alter the susceptibility of the urea moiety to hydrolysis. Therefore, the development of stability-indicating methods for this compound should prioritize the resolution of peaks corresponding to the parent molecule and its potential hydrolytic and oxidative degradants.

Alternative Compounds for Comparison

In the context of formulation and development, understanding the stability of the parent drug, Pimavanserin, is the most relevant comparison. Studies on Pimavanserin's stability when mixed with soft foods and liquids for oral administration have shown it to be stable, with less than 0.5% degradation products observed over 24 hours at ambient temperature.[6][7] This indicates good short-term stability in aqueous environments under non-stress conditions, which is a valuable data point for formulation development.

References

A Comparative Pharmacokinetic Analysis of Pimavanserin and its Active Metabolite, N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Pimavanserin, an atypical antipsychotic, and its primary active metabolite, N-Desmethyl Pimavanserin (ACP-104). The data presented is compiled from various clinical and preclinical studies to offer a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

Pimavanserin is primarily metabolized by cytochrome P450 enzymes, principally CYP3A4, to form its major active metabolite, this compound. While both compounds contribute to the overall pharmacological effect, their pharmacokinetic properties differ significantly. Notably, this compound has a substantially longer half-life than the parent drug, contributing to its sustained therapeutic effect. This guide will delve into the quantitative differences in their absorption, distribution, metabolism, and excretion, supported by detailed experimental methodologies and visual representations of key processes.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Pimavanserin and this compound in humans following oral administration.

Pharmacokinetic ParameterPimavanserinThis compound (ACP-104)Reference(s)
Half-life (t½) Approximately 57 hoursApproximately 200 hours[1][2][3]
Time to Maximum Concentration (Tmax) Median of 6 hours (range: 4-24 hours)Median of 6 hours[1][2]
Maximum Concentration (Cmax) Dose-proportionalData not consistently reported[2]
Area Under the Curve (AUC) Dose-proportionalData not consistently reported[2]
Metabolism Primarily by CYP3A4 and CYP3A5; lesser extent by CYP2J2 and CYP2D6Formed via CYP3A4-mediated N-desmethylation of Pimavanserin[1][2][4]
Excretion Less than 1% excreted unchanged in urine and fecesLess than 1% of the administered dose of pimavanserin and its active metabolite were recovered in urine[1][2][5]
Protein Binding Approximately 95%Data not specified, but likely high[1]
Volume of Distribution (Vd) 2173 ± 307 LData not specified[1]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Pimavanserin and this compound in plasma. Below is a representative experimental protocol synthesized from published methodologies.[6][7][8][9]

Sample Collection and Preparation
  • Study Design: Pharmacokinetic parameters are typically determined in healthy subjects or the target patient population following single or multiple oral doses of Pimavanserin.[10]

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin) at predetermined time points pre- and post-dose.[10]

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 2500 x g for 5-10 minutes) and stored at -40°C or lower until analysis.[10]

  • Sample Extraction:

    • Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample to remove proteins.[6][8]

    • Liquid-Liquid Extraction: An alternative method where the analytes are extracted from the plasma using an immiscible organic solvent.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation (e.g., Phenomenex C18).[6]

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[6]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for sensitive and specific quantification of Pimavanserin and this compound.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Interpretation dosing Oral Administration of Pimavanserin blood_sampling Venous Blood Sampling (pre- and post-dose) dosing->blood_sampling Subjects centrifugation Centrifugation to Separate Plasma blood_sampling->centrifugation extraction Protein Precipitation (e.g., with Acetonitrile) centrifugation->extraction lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) extraction->lcms Prepared Samples pk_parameters Calculation of Pharmacokinetic Parameters (t½, Tmax, Cmax, AUC) lcms->pk_parameters Concentration Data

Caption: Experimental workflow for a typical pharmacokinetic study of Pimavanserin.

Pimavanserin Signaling Pathway

Pimavanserin acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors.[1][5] This means it not only blocks the action of serotonin at these receptors but also reduces their basal, constitutive activity.

signaling_pathway pimavanserin Pimavanserin ht2a 5-HT2A Receptor pimavanserin->ht2a Inverse Agonist / Antagonist gq Gαq/11 ht2a->gq Activates gi Gαi1 ht2a->gi Activates plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase gi->ac dag Diacylglycerol (DAG) plc->dag ip3 Inositol Trisphosphate (IP3) plc->ip3 downstream Downstream Cellular Effects dag->downstream ca ↑ Intracellular Ca²⁺ ip3->ca ca->downstream camp ↓ cAMP ac->camp camp->downstream

Caption: Simplified signaling pathway of Pimavanserin at the 5-HT2A receptor.

Conclusion

The pharmacokinetic profiles of Pimavanserin and its major active metabolite, this compound, are distinct, with the metabolite exhibiting a significantly longer half-life. This prolonged presence of this compound likely contributes to the sustained therapeutic effects observed with once-daily dosing of Pimavanserin. Understanding these differences is crucial for optimizing dosing strategies and for the development of future therapeutics targeting the serotonergic system. The provided experimental methodologies offer a foundational understanding for researchers aiming to conduct similar pharmacokinetic assessments.

References

Safety Operating Guide

Proper Disposal of N-Desmethyl Pimavanserin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While N-Desmethyl Pimavanserin is not classified as a hazardous substance, adherence to established disposal protocols for non-hazardous pharmaceutical waste is essential to ensure a safe working environment and compliance with regulations.[1] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle this compound with care. Although not classified as hazardous, good laboratory practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other waste streams.[1][2] It should be classified as non-hazardous pharmaceutical waste.[1] To prevent cross-contamination, do not mix it with hazardous waste, sharps, or general laboratory trash.[1][3]

Step 2: Container Selection and Labeling

Select an appropriate, dedicated container for the accumulation of this compound waste. The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.[3]

Properly label the container with the following information:

  • "Non-Hazardous Pharmaceutical Waste"

  • "this compound"

  • Accumulation Start Date (the date the first waste is added to the container)

  • Generating Laboratory Information (e.g., Lab name, room number, principal investigator)

Step 3: Waste Accumulation and Storage

Store the designated waste container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.[1] This area should be away from general lab traffic and at or near the point of generation.[4] Ensure the container is kept closed except when adding waste.[3][4]

Step 4: Disposal Arrangement

Once the container is full or ready for disposal, arrange for its removal through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[5] Do not dispose of this compound down the drain or in the regular trash.[6] While some non-hazardous chemicals can be drain-disposed, specific institutional policies should always be followed.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify & Segregate This compound as Non-Hazardous Pharmaceutical Waste B Step 2: Select & Label Appropriate Waste Container A->B C Step 3: Accumulate Waste in a Secure, Designated Area B->C D Step 4: Arrange for Disposal through Institutional EH&S or Licensed Contractor C->D E Final Disposal (e.g., Incineration) D->E

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound was identified in the available safety data sheets or disposal guidelines. The primary directive is to dispose of the substance in accordance with prevailing local, state, and federal regulations for non-hazardous waste.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in safety and disposal literature. The recommended procedure is to follow the institutional and regulatory guidelines for non-hazardous chemical waste disposal, which typically involves collection by a certified waste management provider.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistics for Handling N-Desmethyl Pimavanserin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Desmethyl Pimavanserin, including personal protective equipment (PPE), operational plans for handling, and disposal guidelines.

Hazard Identification and Personal Protective Equipment

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with care as a research chemical and an active metabolite of Pimavanserin.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or airborne particles of the compound.[1]
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Impervious clothing (e.g., laboratory coat)Protects skin from accidental spills.[1]
Respiratory Protection Suitable respiratorRecommended, especially when handling the compound as a powder or when adequate ventilation is not available, to prevent inhalation.[1]
Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Ensure an accessible safety shower and eyewash station are nearby.[1]

Handling Procedures:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store in a refrigerator at 2-8°C for long-term storage.[3]

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: If working with a powder, conduct these activities in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • General Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid measures immediately.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1] Seek medical attention if irritation develops.[1]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment.[1]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Although not classified as hazardous, it is best practice to treat chemical waste with caution.

  • Containment: Collect all waste, including unused compounds, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company. Always follow your institution's and local environmental regulations for chemical waste disposal. Do not allow the product to enter drains or watercourses.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Protocol start Receive & Inspect Compound storage Store at 2-8°C start->storage ppe Don Appropriate PPE storage->ppe workspace Prepare Ventilated Workspace ppe->workspace weigh Weighing/Aliquoting in Hood workspace->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate Experiment Complete waste Segregate & Label Waste decontaminate->waste dispose Dispose via Licensed Contractor waste->dispose spill Spill Occurs spill_response Execute Spill Response spill->spill_response exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.